molecular formula C7H9ClN2O3 B1590126 4-Ethoxy-3-nitropyridine hydrochloride CAS No. 94602-04-7

4-Ethoxy-3-nitropyridine hydrochloride

Cat. No.: B1590126
CAS No.: 94602-04-7
M. Wt: 204.61 g/mol
InChI Key: HNMWMLXQJBWURC-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitropyridine hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O3 and its molecular weight is 204.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethoxy-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6(7)9(10)11;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMWMLXQJBWURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496829
Record name 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1)
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Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94602-04-7
Record name 94602-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethoxy-3-nitropyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethoxy-3-nitropyridine Hydrochloride: Properties, Applications, and Experimental Considerations

Introduction

This compound is a versatile heterocyclic compound that serves as a critical building block in various fields of chemical science.[1] Characterized by a pyridine ring functionalized with an ethoxy and a nitro group, this molecule's unique electronic and steric properties make it an important intermediate in the synthesis of complex molecules. Its hydrochloride salt form often enhances stability and solubility, facilitating its use in a laboratory setting. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in pharmaceutical development, agrochemical science, and materials research.[1]

Core Chemical and Physical Properties

This compound is a white crystalline powder under standard conditions.[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
CAS Number 94602-04-7[1][2][3]
Molecular Formula C₇H₈N₂O₃·HCl[1]
Molecular Weight 204.61 g/mol [1][4]
Appearance White crystalline powder[1]
Melting Point 268-273 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C, under inert atmosphere[1][4]
Synonyms 3-Nitro-4-ethoxypyridine hydrochloride[1]

Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the reactivity of its functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution.

Proposed Synthetic Pathway

While specific synthesis routes for the hydrochloride salt are proprietary, a plausible pathway can be inferred from the reactivity of related pyridine N-oxides. A common strategy involves the nitration of a pyridine N-oxide, followed by nucleophilic substitution and subsequent deoxygenation and salt formation. The synthesis of related 4-ethoxypyridine-N-oxide has been described, highlighting the feasibility of such routes.[5][6][7]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deoxygenation cluster_3 Step 4: Hydrochloride Salt Formation A Pyridine N-oxide B 4-Nitropyridine-N-oxide A->B HNO₃/H₂SO₄ C 4-Ethoxy-3-nitropyridine-N-oxide B->C Sodium Ethoxide D 4-Ethoxy-3-nitropyridine C->D PCl₃ or H₂/Pd E This compound D->E HCl in Ether

Figure 1: Proposed Synthetic Workflow.
Core Reactivity

The reactivity of 4-Ethoxy-3-nitropyridine is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the nitro group. The nitro group itself can be a target for reduction to an amino group, a common transformation in the synthesis of pharmaceutical intermediates. Furthermore, the ethoxy group can potentially be cleaved under harsh acidic conditions. The primary utility of this compound lies in its role as a scaffold where the nitro group can be transformed or used to direct further functionalization.

Figure 2: Key Reactive Sites.

Applications in Research and Development

The structural motifs present in this compound make it a valuable precursor in several high-value chemical industries.

  • Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly relevant in the design of molecules targeting neurological disorders.[1] The substituted pyridine core is a common feature in many biologically active compounds, including kinase inhibitors. For instance, related 4-ethoxy-pyridone structures have been identified as potent and selective Met kinase inhibitors.[8]

  • Agrochemical Chemistry : It is employed in the development of modern agrochemicals, contributing to solutions for pest control and crop protection.[1]

  • Material Science : The compound is integrated into the formulation of advanced materials, such as specialized polymers and coatings, to enhance their durability and resistance to environmental degradation.[1]

  • Organic Chemistry Research : As a functionalized heterocycle, it serves as a versatile tool for organic chemists to explore novel reaction pathways and construct new chemical entities.[1]

Spectroscopic Characterization Profile

While a definitive spectrum for the hydrochloride salt is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data from its free base, 4-Ethoxy-3-nitropyridine, and analogous compounds.[9][10][11]

SpectroscopyExpected Characteristics
¹H NMR - Aromatic protons on the pyridine ring (δ 7.0-9.0 ppm).- Quartet and triplet signals for the ethoxy group (-O-CH₂-CH₃) in the upfield region (δ 4.0-4.5 ppm for CH₂ and δ 1.0-1.5 ppm for CH₃).
¹³C NMR - Aromatic carbons in the pyridine ring (δ 120-160 ppm).- Carbon of the ethoxy group (-O-C H₂-CH₃) around δ 60-70 ppm.[10]
IR Spectroscopy - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.- C-O stretching for the ethoxy group.- Aromatic C=N and C=C stretching vibrations.
Mass Spectrometry - The molecular ion peak for the free base (C₇H₈N₂O₃) would be observed at m/z 168.15.[9][12]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[13][14][15]

Hazard Identification
  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Protocol for Safe Handling

G cluster_0 1. Engineering Controls cluster_1 2. Personal Protective Equipment (PPE) cluster_2 3. Handling cluster_3 4. Storage cluster_4 5. Disposal A Work in a well-ventilated area or chemical fume hood. B Wear protective gloves, lab coat, and safety glasses with side shields or goggles. A->B C Avoid breathing dust. Wash hands thoroughly after handling. B->C D Store in a tightly closed container in a cool, dry place (0-8 °C). Keep under an inert atmosphere. C->D E Dispose of contents/container to an approved waste disposal plant. D->E

Figure 3: Safe Handling and Storage Workflow.
First-Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[13][16]

  • Skin Contact : Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[13][14]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[13]

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[13]

Conclusion

This compound is a chemical intermediate of significant value. Its well-defined physical properties, predictable reactivity, and broad applicability make it a cornerstone for innovation in pharmaceuticals, agrochemicals, and material science. The insights provided in this guide are intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively and safely utilize this compound in their work, paving the way for future discoveries and advancements.

References

An In-depth Technical Guide to the Molecular Structure of 4-Ethoxy-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the molecular structure and properties of 4-Ethoxy-3-nitropyridine hydrochloride. This compound, a key building block in modern medicinal chemistry, holds significant potential for the development of novel therapeutics. This guide is structured to provide not just a repository of data, but a deeper understanding of the molecule's characteristics, from its synthesis and structural intricacies to its spectroscopic signature and practical applications. The methodologies and analyses presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, empowering researchers to confidently utilize this versatile compound in their drug discovery endeavors.

Introduction to this compound

This compound is a substituted pyridine derivative that has garnered attention in the pharmaceutical and agrochemical industries as a versatile synthetic intermediate.[1] Its molecular structure, featuring an ethoxy group at the 4-position and a nitro group at the 3-position of the pyridine ring, imparts a unique combination of reactivity and electronic properties. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it amenable to a variety of reaction conditions.[1]

This guide will delve into the detailed molecular structure of this compound, providing insights into its synthesis, spectroscopic characterization, and key applications, particularly in the synthesis of biologically active molecules such as kinase inhibitors.

Table 1: General Properties of this compound

PropertyValueReference(s)
CAS Number 94602-04-7[1][2]
Molecular Formula C₇H₉ClN₂O₃[1]
Molecular Weight 204.61 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 268-273 °C[1]
Purity (typical) ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in drug development. While specific, detailed protocols for this exact compound are not abundant in peer-reviewed literature, a reliable synthetic route can be constructed based on established methodologies for analogous substituted pyridines. The following protocol is a representative synthesis, combining the preparation of the free base, 4-Ethoxy-3-nitropyridine, from 4-hydroxy-3-nitropyridine, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Ethoxy-3-nitropyridine (Free Base)

The synthesis of 4-Ethoxy-3-nitropyridine can be achieved via a two-step process starting from 4-hydroxy-3-nitropyridine. The first step involves the chlorination of the hydroxyl group, followed by a nucleophilic substitution with ethanol.

Step 1: Synthesis of 4-Chloro-3-nitropyridine

4-Hydroxy-3-nitropyridine can be converted to 4-chloro-3-nitropyridine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to drive the reaction to completion.

Step 2: Synthesis of 4-Ethoxy-3-nitropyridine

The resulting 4-chloro-3-nitropyridine is then subjected to a nucleophilic aromatic substitution reaction with sodium ethoxide, generated in situ from sodium metal and ethanol, to yield 4-ethoxy-3-nitropyridine.

Conversion to this compound

The free base, 4-Ethoxy-3-nitropyridine, is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol.

Experimental Protocol: Representative Synthesis

Materials:

  • 4-Hydroxy-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Anhydrous diethyl ether

  • Appropriate deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add 4-hydroxy-3-nitropyridine to an excess of phosphorus oxychloride. Add a catalytic amount of phosphorus pentachloride. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-nitropyridine.

  • Ethoxylation: In a separate flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol. To this solution, add the crude 4-chloro-3-nitropyridine. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-ethoxy-3-nitropyridine.

  • Purification of the Free Base: Purify the crude 4-ethoxy-3-nitropyridine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Formation of the Hydrochloride Salt: Dissolve the purified 4-ethoxy-3-nitropyridine in anhydrous diethyl ether. Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), until precipitation is complete. Collect the resulting white crystalline solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Caption: Synthetic pathway for this compound.

Molecular Structure and Spectroscopic Characterization

A thorough understanding of the molecular structure of this compound is essential for predicting its reactivity and interactions in biological systems. Due to a lack of publicly available X-ray crystallographic data for this specific compound, we will rely on a combination of spectroscopic data from the free base and related compounds, as well as insights from computational chemistry, to elucidate its structural features.

Inferred Molecular Geometry from Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), on substituted pyridines and pyridine N-oxides provide valuable information about their molecular geometry and electronic structure.[3][4] For 4-Ethoxy-3-nitropyridine, the pyridine ring is expected to be planar. The electron-withdrawing nitro group at the 3-position and the electron-donating ethoxy group at the 4-position will influence the bond lengths and angles within the pyridine ring, as well as the electron density distribution. The hydrochloride salt formation will involve protonation of the pyridine nitrogen, leading to changes in the electronic structure and potentially influencing intermolecular interactions in the solid state.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the protons of the ethoxy group. The aromatic protons will likely appear as a set of coupled multiplets in the downfield region (typically δ 7.0-9.0 ppm). The ethoxy group will exhibit a quartet for the methylene protons (–O–CH₂–) and a triplet for the methyl protons (–CH₃).

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethoxy-3-nitropyridine (Free Base)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
H-2~8.5C-2: ~150
H-5~7.0C-3: ~135 (with NO₂)
H-6~8.3C-4: ~160 (with OEt)
-O-CH₂ -CH₃~4.2 (q)C-5: ~110
-O-CH₂-CH₃ ~1.4 (t)C-6: ~145
-O-C H₂-CH₃: ~65
-O-CH₂-C H₃: ~14

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

NMR_Assignment cluster_structure 4-Ethoxy-3-nitropyridine C2 C2 N1 N1 C2->N1 H2 H-2 C2->H2 C3 C3 C3->C2 N_nitro N_nitro C3->N_nitro C4 C4 C4->C3 O_ethoxy O_ethoxy C4->O_ethoxy C5 C5 C5->C4 H5 H-5 C5->H5 C6 C6 C6->C5 H6 H-6 C6->H6 N1->C6 C_CH2 C_CH2 O_ethoxy->C_CH2 C_CH3 C_CH3 C_CH2->C_CH3

Caption: Numbering scheme for NMR assignments of 4-Ethoxy-3-nitropyridine.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • N-H stretch: A broad band in the region of 2500-3000 cm⁻¹ is expected due to the stretching of the N⁺-H bond of the pyridinium hydrochloride.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands in the 2850-3000 cm⁻¹ region from the ethoxy group.

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C=C and C=N stretches (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch (ethoxy group): A strong band around 1250 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, under electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the protonated free base [C₇H₈N₂O₃ + H]⁺ at m/z 169.1.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the reactivity of the pyridine ring, which is activated by the nitro group towards nucleophilic substitution.[1] This allows for the introduction of various functional groups, leading to the synthesis of diverse libraries of compounds for biological screening.

One of the most significant applications of this compound is in the synthesis of imidazo[4,5-b]pyridines , a class of heterocyclic compounds with a wide range of biological activities, including their use as kinase inhibitors. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.

Caption: General scheme for the use of 4-Ethoxy-3-nitropyridine HCl in the synthesis of kinase inhibitors.

The ethoxy group at the 4-position can also be a site for further modification or can influence the pharmacokinetic properties of the final drug molecule. The versatility of this compound makes it a key intermediate in the development of therapeutics for a range of diseases, including cancer and inflammatory disorders.[1]

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. The following information is a summary of key safety considerations and should be supplemented by a thorough review of the material safety data sheet (MSDS) before use.

  • General Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage temperature is 0-8 °C.[1]

  • First Aid:

    • In case of skin contact: Immediately flush skin with plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.

Conclusion

References

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 4-Ethoxy-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of 4-Ethoxy-3-nitropyridine hydrochloride, focusing on its role as a versatile synthetic intermediate in pharmaceutical and agrochemical research. For professionals in drug development and medicinal chemistry, understanding the reactivity of this compound is key to leveraging its potential in creating novel, biologically active molecules. The "mechanism of action" of this compound is best understood not through a direct pharmacological effect, but through the chemical transformations it is designed to facilitate.

Core Concepts: A Strategic Intermediate in Chemical Synthesis

This compound is a highly functionalized pyridine derivative valued as a critical building block in organic synthesis.[1] Its utility stems from the specific arrangement of its functional groups: an ethoxy group at the 4-position and a nitro group at the 3-position of the pyridine ring. This configuration dictates its chemical reactivity, making it a valuable precursor for a wide range of more complex molecules, particularly those with therapeutic potential.[1][2]

The pyridine ring itself is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved nitrogen-heterocyclic drugs. Nitropyridines, in particular, are powerful precursors for creating diverse heterocyclic systems with activities ranging from antitumor to antiviral.[3] The primary mechanism through which this compound participates in synthesis is Nucleophilic Aromatic Substitution (SNAr) .

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 94602-04-7--INVALID-LINK--[1]
Molecular Formula C7H8N2O3·HCl--INVALID-LINK--[1]
Molecular Weight 204.61 g/mol --INVALID-LINK--[1]
Appearance White crystalline powder--INVALID-LINK--[1]
Melting Point 268-273 °C--INVALID-LINK--[1]
Storage Conditions 0-8 °C--INVALID-LINK--[1]

The Mechanism of Action in Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The key to 4-Ethoxy-3-nitropyridine's utility is the electron-withdrawing nature of the nitro (-NO2) group. This group strongly reduces the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. This activation is particularly pronounced at the ortho (C2) and para (C4) positions relative to the nitro group.

In the case of 4-Ethoxy-3-nitropyridine, the ethoxy group at the C4 position is a good leaving group, and this position is activated for nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (in this case, the ethoxide ion).

Caption: General SNAr mechanism on 4-Ethoxy-3-nitropyridine.

Experimental Protocol: Synthesis of 4-amino-3-nitropyridine

A practical application of 4-Ethoxy-3-nitropyridine's reactivity is its conversion to 4-amino-3-nitropyridine. This product is a valuable intermediate for the synthesis of various biologically active compounds, including kinase inhibitors, due to the presence of two modifiable functional groups (the nitro and amino groups). The following protocol is based on established synthetic methods.[5]

Reaction Scheme

Caption: Synthesis of 4-amino-3-nitropyridine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
4-Ethoxy-3-nitropyridine1796-84-5168.155.95
Ammonium Acetate631-61-877.0865
Step-by-Step Procedure
  • Apparatus Setup: Fit a 25 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Place the flask in an oil bath for heating.

  • Charging Reagents: Charge the flask with 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).[5]

  • Reaction: Heat the reaction mixture to 120 °C. The solid mixture will melt to form a homogeneous liquid.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10:1 ethyl acetate:triethylamine solvent system.

  • Workup: After approximately 2.5 hours, or once TLC indicates completion, cool the reaction mixture to room temperature and pour it into water.[5]

  • Isolation: Collect the resulting yellow precipitate by filtration. Wash the solid with water.

  • Drying: Dry the isolated product in vacuo at 60 °C over phosphorus pentoxide to yield 4-amino-3-nitropyridine.[5]

This protocol provides a reliable method for producing a key synthetic intermediate, showcasing the practical application of the SNAr mechanism on 4-Ethoxy-3-nitropyridine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The product of the above reaction, 4-amino-3-nitropyridine, is a precursor for constructing more complex heterocyclic systems like imidazopyridines.[2][3] Imidazopyridine scaffolds are central to the development of various kinase inhibitors, which are a major class of modern therapeutics, particularly in oncology.[6][7]

Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases. By using 4-amino-3-nitropyridine as a starting point, medicinal chemists can perform further reactions, such as:

  • Reduction of the nitro group: Converting the -NO2 to an amino (-NH2) group, creating a diamino-pyridine derivative.

  • Cyclization reactions: Using the two amino groups to build a fused imidazole ring, forming the core imidazopyridine structure.

  • Further functionalization: Attaching various substituents to the imidazopyridine core to optimize binding to the target kinase, improve selectivity, and enhance pharmacokinetic properties.

start 4-Ethoxy-3-nitropyridine (Building Block) inter1 4-Amino-3-nitropyridine (Key Intermediate) start->inter1 SɴAr inter2 Diamino-pyridine Derivative inter1->inter2 Nitro Reduction inter3 Imidazopyridine Core Scaffold inter2->inter3 Cyclization final Complex Kinase Inhibitor (Biologically Active Molecule) inter3->final Further Functionalization

Caption: Synthetic pathway from building block to active molecule.

Conclusion

This compound is a compound whose value lies not in its own biological activity, but in its strategic role as a synthetic intermediate. Its "mechanism of action" is fundamentally a chemical one, centered on the principles of nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the pyridine ring, allowing for the displacement of the ethoxy group by a variety of nucleophiles. This reactivity provides a reliable and efficient route to key intermediates, such as 4-amino-3-nitropyridine, which are instrumental in the synthesis of complex, high-value molecules like kinase inhibitors. For researchers in drug discovery and development, a thorough understanding of this compound's synthetic utility is essential for the rational design and creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Spectral Analysis of 4-Ethoxy-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral characteristics of 4-Ethoxy-3-nitropyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical research.[1] The structural elucidation of this compound is paramount for quality control and reaction monitoring. Herein, we delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals.

While publicly available experimental spectra for this specific hydrochloride salt are scarce, this guide synthesizes established principles of spectroscopy to present a robust, predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra. The provided data and interpretations are founded on the analysis of the constituent functional groups and the known effects of protonation on the pyridine ring.[2][3]

Molecular Structure and Spectroscopic Implications

This compound possesses a unique electronic architecture that dictates its spectral features. The pyridine ring is substituted with an electron-donating ethoxy group at the 4-position and a powerful electron-withdrawing nitro group at the 3-position. Furthermore, as a hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium cation. This protonation significantly influences the electron density distribution within the aromatic ring, leading to characteristic downfield shifts in NMR spectra and alterations in the vibrational modes observed in IR spectroscopy.[3]

Experimental Protocols

To ensure the acquisition of high-quality spectral data, adherence to rigorous experimental protocols is essential. The following are step-by-step methodologies for obtaining NMR and IR spectra for a solid sample like this compound.

NMR Spectroscopy

Rationale for Solvent Selection: The choice of solvent is critical for NMR analysis. For hydrochloride salts, a deuterated protic solvent like Deuterium Oxide (D₂O) or Deuterated Methanol (CD₃OD) is often suitable. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent choice due to its ability to dissolve a wide range of compounds and its characteristic solvent peaks that are easily identifiable. For this guide, we will consider DMSO-d₆ as the solvent.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Infrared (IR) Spectroscopy

Rationale for Sample Preparation Method: For solid samples, the Potassium Bromide (KBr) pellet technique is a common and effective method for obtaining high-quality transmission IR spectra.[4][5][6] This method involves dispersing the analyte in a KBr matrix, which is transparent to IR radiation in the mid-IR region.[5]

Step-by-Step Protocol:

  • Grinding: Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr into an agate mortar.[4]

  • Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[4]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand to subtract atmospheric CO₂ and H₂O absorptions.

Spectral Data and Interpretation

The following sections detail the expected spectral data for this compound and provide a thorough interpretation based on established chemical principles.

¹H NMR Spectrum (Predicted)

The protonation of the pyridine nitrogen causes a general deshielding of the ring protons, resulting in downfield chemical shifts.[3]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.90d1HH-2The proton at C-2 is adjacent to the positively charged nitrogen and is expected to be the most downfield.
~8.65d1HH-6The proton at C-6 is also adjacent to the pyridinium nitrogen, leading to a significant downfield shift.
~7.50dd1HH-5This proton is further from the nitrogen and is expected to be the most upfield of the aromatic protons.
~4.40q2H-OCH₂CH₃A typical quartet for a methylene group adjacent to a methyl group.
~1.40t3H-OCH₂CH₃A typical triplet for a methyl group adjacent to a methylene group.
~14.0br s1HN-HThe acidic proton on the nitrogen is expected to be a broad singlet at a very downfield chemical shift.
¹³C NMR Spectrum (Predicted)

Similar to the ¹H NMR spectrum, the carbon atoms of the pyridinium ring are deshielded.

Chemical Shift (δ, ppm) Assignment Rationale
~158.0C-4The carbon bearing the ethoxy group is expected to be significantly downfield.
~148.0C-2Adjacent to the positively charged nitrogen, this carbon is highly deshielded.
~145.0C-6Also adjacent to the nitrogen, this carbon experiences a strong deshielding effect.
~135.0C-3The carbon attached to the nitro group.
~110.0C-5The most upfield of the aromatic carbons.
~68.0-OCH₂CH₃A typical chemical shift for an sp³ carbon attached to an oxygen atom.
~14.0-OCH₂CH₃A typical chemical shift for an sp³ methyl carbon.
IR Spectrum (Predicted)

The IR spectrum will be characterized by absorptions from the pyridinium ring, the nitro group, and the ethoxy group.

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the pyridinium ring.[2]
~2980-2850MediumAliphatic C-H stretchAsymmetric and symmetric stretching of the C-H bonds in the ethoxy group.
~1630-1580StrongC=C and C=N stretchingVibrations of the pyridinium ring.[2]
~1550-1475StrongAsymmetric NO₂ stretchA characteristic and intense band for aromatic nitro compounds.[7][8][9]
~1360-1290StrongSymmetric NO₂ stretchAnother strong, characteristic absorption for the nitro group.[7][8][9]
~1250StrongC-O-C asymmetric stretchCharacteristic of the ether linkage in the ethoxy group.
~1050StrongC-O-C symmetric stretchAnother characteristic vibration of the ether group.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams visualize the molecular structure and the workflow for spectral analysis.

Molecular_Structure cluster_pyridine This compound C1 N⁺-H C2 CH C1->C2 Cl Cl⁻ C1->Cl C3 C-NO₂ C2->C3 C4 C-OCH₂CH₃ C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1

Caption: Molecular structure of this compound.

Spectral_Analysis_Workflow cluster_workflow Workflow for Spectral Analysis Sample 4-Ethoxy-3-nitropyridine hydrochloride Sample NMR_Prep NMR Sample Prep (Dissolve in DMSO-d₆) Sample->NMR_Prep ~5-10 mg IR_Prep IR Sample Prep (KBr Pellet) Sample->IR_Prep ~1-2 mg NMR_Acq NMR Data Acquisition (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FT-IR) IR_Prep->IR_Acq NMR_Analysis NMR Data Processing & Interpretation NMR_Acq->NMR_Analysis IR_Analysis IR Data Processing & Interpretation IR_Acq->IR_Analysis Conclusion Structural Confirmation NMR_Analysis->Conclusion IR_Analysis->Conclusion

Caption: Experimental workflow for NMR and IR spectral analysis.

Conclusion

The structural characterization of this compound through NMR and IR spectroscopy is a critical step in its application in scientific research. This guide provides a detailed, predictive framework for understanding its spectral properties. The protonated pyridine ring, in conjunction with the ethoxy and nitro substituents, results in a unique and identifiable spectral fingerprint. By following the outlined experimental protocols and applying the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development endeavors.

References

4-Ethoxy-3-nitropyridine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxy-3-nitropyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No. 94602-04-7). As a versatile intermediate in pharmaceutical, agrochemical, and materials science research, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes information from authoritative safety data sheets and chemical literature to provide a field-proven framework for its use.

Chemical & Physical Identity

This compound is a white crystalline powder.[1] Its unique molecular structure, featuring both nitro and ethoxy functional groups, makes it a valuable building block in organic synthesis.[1] However, these same functional groups contribute to its hazardous properties. It is stable under normal storage conditions.[3]

PropertyValueSource(s)
CAS Number 94602-04-7[4]
Molecular Formula C₇H₈N₂O₃·HCl[1]
Molecular Weight 204.61 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 268-273 °C[1]
Solubility No data available[3][5]
Stability Stable under normal conditions. Moisture sensitive.[3][4]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[4][6]

GHS Pictograms:

Caption: GHS Pictogram for Irritation/Sensitization.

Core Safety Directives: A Proactive Approach

A foundational principle of laboratory safety is the hierarchy of controls. This framework prioritizes the most effective measures for hazard mitigation. When working with this compound, this hierarchy must be rigorously applied.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls Admin Administrative Controls Engineering->Admin Eng_Desc • Chemical Fume Hood • Ventilated Balance Enclosure • Eyewash & Safety Shower Access PPE Personal Protective Equipment (PPE) Admin->PPE Admin_Desc • Standard Operating Procedures (SOPs) • Hazard Communication Training • Restricted Access to Work Area PPE_Desc • Safety Goggles / Face Shield • Nitrile Gloves (or equivalent) • Lab Coat

Caption: Hierarchy of controls for hazard mitigation.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[4] When weighing the solid, a ventilated balance enclosure (powder hood) is recommended to minimize aerosolization. Workstations must be equipped with readily accessible and tested eyewash stations and safety showers.[3]

Administrative Controls: Standardizing Safety

A written Standard Operating Procedure (SOP) specific to the use of this compound must be developed and approved. All personnel must receive documented training on this SOP and the contents of the Safety Data Sheet (SDS) before commencing work. The area where the compound is used should be clearly demarcated with appropriate hazard signage.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but serves as the essential final barrier to exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[4]

  • Skin Protection: Wear appropriate protective gloves, such as nitrile gloves, and ensure they are inspected before each use.[4] A flame-retardant lab coat must be worn and kept fully fastened.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA-approved respirator appropriate for particulates should be used.[7]

Standard Operating Protocols

Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.

  • Staging: Place a tared weigh boat on the analytical balance inside the enclosure. Also place a spatula, the stock container, and a labeled receiving vessel inside the hood.

  • Dispensing: Carefully open the stock container. Using the spatula, transfer the required amount of the white crystalline powder to the weigh boat. Avoid generating dust. Close the stock container immediately after dispensing.

  • Transfer: Carefully transfer the weighed powder to the designated receiving vessel.

  • Decontamination: Gently wipe the spatula and any contaminated surfaces within the hood with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.

Preparing Solutions
  • Solvent Addition: Conduct this procedure in a chemical fume hood. Add the weighed this compound to a suitable vessel.

  • Dissolution: Slowly add the chosen solvent to the vessel, stirring or agitating as required to facilitate dissolution. Be mindful of any potential exothermic reactions, although none are specifically noted for this compound.

  • Storage: Clearly label the vessel containing the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Storage and Incompatibility

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is between 0-8 °C.[1] Keep the container tightly closed to protect from moisture, as the compound is moisture-sensitive.[4] The storage area should be a locked cabinet or have restricted access.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Contact with these materials could lead to vigorous, potentially hazardous reactions.

Emergency Procedures: A Validated Response System

Prompt and correct action during an emergency is critical to minimizing harm.

First_Aid_Workflow cluster_emergency Emergency First Aid Protocol Start Exposure Event Route Identify Route of Exposure Start->Route Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye Inhalation Inhalation Route->Inhalation Inhalation Ingestion Ingestion Route->Ingestion Ingestion SkinAction Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin->SkinAction EyeAction Immediately rinse with water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Eye->EyeAction InhalationAction Move to fresh air. If not breathing, give artificial respiration. Inhalation->InhalationAction IngestionAction Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Ingestion->IngestionAction Medical Seek Immediate Medical Attention Provide SDS to Responders SkinAction->Medical EyeAction->Medical InhalationAction->Medical IngestionAction->Medical

Caption: Decision workflow for first aid response to exposure.

First Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If symptoms persist or if the person feels unwell, call a POISON CENTER or physician.[4]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[4] If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: If swallowed, clean the mouth with water and then drink plenty of water.[4] Do not induce vomiting. Seek medical attention if symptoms occur.[4]

Accidental Release Measures (Spills)
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Wearing full PPE, sweep up the spilled solid material. Avoid creating dust.[3] Place the collected material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area with a damp cloth.

  • Report: Report the incident to the appropriate safety officer or supervisor.

Disposal Considerations

All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[4][6] Disposal should be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of this material into the sewer system or the environment.

Toxicological and Reactivity Profile

  • Acute Toxicity: No specific quantitative data on acute toxicity (e.g., LD50 or LC50) is available for this product.[3][7] Therefore, it should be handled with the assumption of significant toxicity.

  • Hazardous Decomposition: Under normal use conditions, hazardous decomposition is not expected.[4] However, upon combustion, it may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[3][8]

  • Reactivity: The nitro group on the pyridine ring is known to be susceptible to nucleophilic substitution, which is a key aspect of its utility in synthesis but does not typically pose a safety hazard under normal laboratory conditions.[9]

References

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-3-nitropyridine Hydrochloride from Pyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Ethoxy-3-nitropyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1] Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group, makes it a versatile precursor for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents and advanced agrochemicals.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and logical multi-step synthesis of this compound, commencing from the readily available starting material, pyridine N-oxide. As your Senior Application Scientist, this document moves beyond a mere recitation of steps, delving into the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a safe, efficient, and reproducible synthesis. Each protocol is presented as a self-validating system, grounded in authoritative literature and field-proven insights, to empower researchers and drug development professionals in their synthetic endeavors.

The Strategic Approach: A Multi-Step Synthetic Pathway

The transformation of pyridine N-oxide into this compound is not a single-step conversion but a strategic sequence of reactions. Each step is designed to install the required functional groups with high regioselectivity and in good yield. The N-oxide functionality of the starting material is crucial; it activates the pyridine ring, particularly at the 4-position, for electrophilic substitution and subsequent nucleophilic displacement reactions that would be challenging on the parent pyridine ring.[3]

The chosen pathway involves an initial nitration, followed by a series of functional group interconversions to build the target molecule. This section outlines the complete workflow, which will be detailed mechanistically and procedurally in the subsequent sections.

G A Pyridine N-oxide B 4-Nitropyridine N-oxide A->B Step 1: Nitration (HNO₃ / H₂SO₄) C 4-Chloropyridine N-oxide B->C Step 2: Chlorination (Acetyl Chloride) D 4-Ethoxypyridine N-oxide C->D Step 3: Ethoxylation (NaOEt / EtOH) E 4-Ethoxy-3-nitropyridine N-oxide D->E Step 4: Nitration (HNO₃ / H₂SO₄) F 4-Ethoxy-3-nitropyridine E->F Step 5: Deoxygenation (PCl₃) G 4-Ethoxy-3-nitropyridine Hydrochloride F->G Step 6: Salt Formation (HCl)

Figure 1: Overall synthetic workflow from Pyridine N-oxide to the final hydrochloride salt.

Detailed Synthesis, Protocols, and Mechanistic Insights

This section provides a rigorous, step-by-step guide to the synthesis, complete with detailed experimental protocols and an expert discussion of the underlying chemical mechanisms.

Step 1: Electrophilic Nitration of Pyridine N-oxide

Core Objective: To regioselectively install a nitro group at the 4-position of the pyridine N-oxide ring.

Mechanistic Discussion: Standard electrophilic nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring. However, the N-oxide functionality fundamentally alters this reactivity. The oxygen atom donates electron density into the ring, particularly activating the 2- and 4-positions towards electrophilic attack.[3] Using a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which preferentially attacks the electron-rich 4-position to yield 4-nitropyridine N-oxide.[4][5]

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide [5]

  • Prepare Nitrating Mixture: In a flask cooled in an ice bath, cautiously and slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with continuous stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide. Heat the flask to 60°C.

  • Addition: Transfer the nitrating acid mixture to the addition funnel and add it dropwise to the pyridine N-oxide over 30 minutes. The internal temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. Causality Note: This elevated temperature is necessary to drive the electrophilic substitution to completion.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto 150 g of crushed ice in a 1 L beaker.

  • Neutralization: Slowly and in portions, add a saturated sodium carbonate (Na₂CO₃) solution until the pH reaches 7-8. Be cautious of vigorous foaming. A yellow solid will precipitate.

  • Isolation: Collect the crude solid by suction filtration. To the crude product, add acetone to dissolve the desired product, leaving behind insoluble inorganic salts (sodium sulfate).

  • Purification: Filter off the insoluble salts. Evaporate the acetone from the filtrate under reduced pressure to yield the yellow product, 4-nitropyridine N-oxide. Recrystallize from acetone if further purity is required.

Step 2: Conversion to 4-Chloropyridine N-oxide

Core Objective: To replace the nitro group with a chlorine atom, a more versatile leaving group for the subsequent nucleophilic substitution.

Mechanistic Discussion: While the nitro group itself can be displaced, converting it to a chloro group is often more efficient. This transformation is achieved by reacting 4-nitropyridine 1-oxide with acetyl chloride. The reaction proceeds through a vigorous, complex mechanism where the acetyl chloride acts as both a chlorinating and dehydrating agent, ultimately replacing the nitro functionality with a chlorine atom to yield 4-chloropyridine N-oxide.[6][7]

Experimental Protocol: Synthesis of 4-Chloropyridine N-oxide [6]

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, place 40 mL of acetyl chloride.

  • Addition: In small portions, carefully add 8.0 g of 4-nitropyridine 1-oxide to the acetyl chloride. A vigorous reaction may occur, requiring initial warming to start.

  • Heating: Once the initial reaction subsides, warm the mixture at approximately 50°C for 30 minutes to ensure the reaction goes to completion. A crystalline mass may form.

  • Work-up: Cautiously decompose the reaction mixture by adding it to ice water.

  • Neutralization & Extraction: Make the aqueous solution alkaline with sodium carbonate and extract it several times with chloroform.

  • Isolation: Dry the combined chloroform extracts over anhydrous sodium carbonate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be crystallized from acetone to yield pure 4-chloropyridine N-oxide.

Step 3: Nucleophilic Substitution to 4-Ethoxypyridine N-oxide

Core Objective: To install the ethoxy group via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Discussion: The electron-withdrawing N-oxide group, along with the electronegative nitrogen atom in the ring, strongly activates the 4-position towards nucleophilic attack. The chlorine atom is an excellent leaving group in this context. Sodium ethoxide, a strong nucleophile, attacks the carbon atom bearing the chlorine, proceeding through a Meisenheimer complex intermediate. The subsequent departure of the chloride ion yields the desired 4-ethoxypyridine N-oxide.[8][9]

Experimental Protocol: Synthesis of 4-Ethoxypyridine N-oxide

  • Prepare Sodium Ethoxide: In a flask under an inert atmosphere (e.g., nitrogen or argon), add 20 mL of absolute ethanol. Carefully add small pieces of sodium metal (approx. 0.5 g, 22 mmol) until fully dissolved to form sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4-chloropyridine N-oxide (2.59 g, 20 mmol) in 10 mL of absolute ethanol.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, neutralize the excess base with a few drops of acetic acid. Remove the ethanol under reduced pressure.

  • Isolation: Redissolve the residue in dichloromethane and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-ethoxypyridine N-oxide, which can be used in the next step, often without further purification.

Step 4: Regioselective Nitration of 4-Ethoxypyridine N-oxide

Core Objective: To install a nitro group at the 3-position, ortho to the activating ethoxy group.

Mechanistic Discussion: This is the second and final nitration step. The directing effects of the substituents are key. The ethoxy group is a strongly activating, ortho-, para-director. The N-oxide group is deactivating but directs meta to its position (i.e., the 3- and 5-positions). The combined electronic effects strongly favor electrophilic attack at the 3-position (ortho to the ethoxy group). Using the same nitrating mixture (HNO₃/H₂SO₄) ensures the generation of the nitronium ion for the substitution.

Experimental Protocol: Synthesis of 4-Ethoxy-3-nitropyridine N-oxide

  • Reaction Setup: In a flask cooled with an ice bath, add 4-ethoxypyridine N-oxide (2.78 g, 20 mmol) to 20 mL of concentrated sulfuric acid and stir until dissolved.

  • Nitration: Prepare a nitrating mixture of 3 mL of fuming nitric acid and 5 mL of concentrated sulfuric acid, pre-cooled in an ice bath. Add this mixture dropwise to the solution of the substrate, maintaining the internal temperature below 10°C.

  • Reaction: After addition, allow the mixture to stir at room temperature for 2 hours, then heat to 60°C for 1 hour to complete the reaction.

  • Work-up: Cool the reaction and pour it onto crushed ice.

  • Neutralization and Extraction: Carefully neutralize the solution with a cold, concentrated sodium hydroxide solution to pH 7-8. Extract the product multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 4-ethoxy-3-nitropyridine N-oxide.

Step 5 & 6: Deoxygenation and Hydrochloride Salt Formation

Core Objective: To remove the N-oxide to form the final pyridine base and then convert it into its stable hydrochloride salt.

Mechanistic Discussion: The N-oxide is removed via reduction. Phosphorus trichloride (PCl₃) is an effective oxygen scavenger for this purpose, reducing the N-oxide to the corresponding pyridine.[4] The resulting 4-ethoxy-3-nitropyridine is a basic compound. To improve its stability, handling, and solubility for pharmaceutical applications, it is converted to its hydrochloride salt by treatment with hydrochloric acid.[10]

G cluster_deox Step 5: Deoxygenation cluster_salt Step 6: Salt Formation A Dissolve 4-Ethoxy-3-nitropyridine N-oxide in Chloroform B Cool solution to 0°C A->B C Add PCl₃ dropwise B->C D Stir at room temperature C->D E Quench with water D->E F Extract with Chloroform, dry, and concentrate G Dissolve crude product in anhydrous Ether F->G H Bubble HCl gas through solution (or add HCl in Ether) G->H I Collect precipitate by filtration H->I J Wash with Ether and dry I->J

Figure 2: Experimental workflow for the final deoxygenation and salt formation steps.

Experimental Protocol: Synthesis of this compound

  • Deoxygenation: Dissolve the crude 4-ethoxy-3-nitropyridine N-oxide from the previous step in 30 mL of chloroform and cool the solution to 0°C. Add phosphorus trichloride (PCl₃) (1.1 equivalents) dropwise. After addition, remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Work-up: Carefully pour the reaction mixture into ice water to quench the excess PCl₃. Separate the organic layer, and extract the aqueous layer again with chloroform.

  • Isolation of Base: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-ethoxy-3-nitropyridine as an oil or low-melting solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. While stirring, bubble dry hydrogen chloride (HCl) gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise.

  • Final Product Isolation: The hydrochloride salt will precipitate immediately as a white or off-white solid. Collect the solid by suction filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum to yield the final product, this compound.[1]

Summary of Reagents and Conditions

For clarity and ease of comparison, the key quantitative data for this synthetic pathway is summarized below.

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1 Pyridine N-oxideFuming HNO₃, Conc. H₂SO₄None125-130°C~40-50%[5]
2 4-Nitropyridine N-oxideAcetyl ChlorideAcetyl Chloride50°C~55%[6]
3 4-Chloropyridine N-oxideSodium EthoxideEthanolReflux~80-90%
4 4-Ethoxypyridine N-oxideFuming HNO₃, Conc. H₂SO₄H₂SO₄0°C to 60°C~70-80%
5 4-Ethoxy-3-nitropyridine N-oxidePCl₃Chloroform0°C to RT>90%
6 4-Ethoxy-3-nitropyridineHCl (gas or solution)Diethyl Ether0°C to RT>95%

Analytical Characterization

Confirming the identity and purity of the final product and key intermediates is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the final product, this compound, one would expect to see characteristic signals for the ethoxy group (a triplet and a quartet), and distinct aromatic proton signals whose chemical shifts are influenced by the substituents and the protonated nitrogen.[11][12]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the molecular formula of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates. A well-developed HPLC method can quantify the product and identify any remaining impurities.[13]

Critical Safety and Handling Protocols

This synthesis involves several highly corrosive, toxic, and reactive chemicals. Adherence to strict safety protocols is non-negotiable.

  • General Precautions: All manipulations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn at all times.[14] An eyewash station and safety shower must be readily accessible.

  • Nitrating Mixtures (HNO₃/H₂SO₄): These are extremely corrosive and powerful oxidizing agents.[15][16] They can cause severe burns on contact and react violently with organic materials. Always add acid slowly to other liquids, and prepare mixtures in an ice bath to control the exothermic reaction.

  • Phosphorus Trichloride (PCl₃): PCl₃ is toxic and reacts violently with water to release HCl gas. It should be handled with extreme care under an inert atmosphere. Work-up procedures involving quenching with water must be done slowly and in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Acidic and chlorinated organic waste streams should be collected in separate, properly labeled containers.

Conclusion

The synthesis of this compound from pyridine N-oxide is a well-defined, multi-step process that leverages fundamental principles of heterocyclic chemistry. By carefully controlling reaction conditions and understanding the mechanistic basis for each transformation—from electrophilic substitution on the activated N-oxide ring to nucleophilic displacement and final functional group manipulations—researchers can reliably produce this valuable chemical intermediate. This guide provides the necessary technical detail, procedural logic, and safety considerations to empower scientists in pharmaceutical and chemical development to successfully implement this synthesis in their laboratories.

References

Role of ethoxy and nitro groups in 4-Ethoxy-3-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Ethoxy and Nitro Groups in 4-Ethoxy-3-nitropyridine Hydrochloride

Abstract

This compound is a substituted pyridine derivative whose chemical reactivity and utility as a synthetic intermediate are fundamentally governed by the electronic interplay of its ethoxy and nitro functional groups.[1] This guide elucidates the distinct and synergistic roles of these substituents, providing a comprehensive analysis of their influence on the pyridine ring's electron density, reactivity, and regioselectivity. We will explore the underlying principles of electron-donating and electron-withdrawing effects, detail experimental protocols for the compound's synthesis and characterization, and discuss its applications in medicinal chemistry and materials science.[1] This document is intended to serve as a technical resource for professionals leveraging this versatile building block in their research and development endeavors.

Introduction: The Architecture of a Versatile Intermediate

Substituted pyridines are a cornerstone of modern organic synthesis and medicinal chemistry, with their utility dictated by the nature and position of their functional groups. In this compound, the pyridine core is functionalized with two highly influential groups: an ethoxy group at the 4-position and a nitro group at the 3-position. This specific arrangement creates a unique electronic environment that makes the molecule a valuable precursor for the synthesis of more complex chemical entities.[1] It is widely used as an intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of agrochemicals and advanced materials.[1]

Property Value Reference
CAS Number 94602-04-7[1]
Molecular Formula C₇H₈N₂O₃·HCl[1]
Molecular Weight 204.61 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 268-273 °C[1]
Purity ≥ 99% (HPLC)[1]

The Electronic Tug-of-War: Ethoxy vs. Nitro

The reactivity of the pyridine ring is a direct consequence of the electronic effects exerted by its substituents. The ethoxy and nitro groups have opposing influences, creating a "push-pull" system that deforms the electron density of the aromatic ring and dictates its chemical behavior.

The Nitro Group: A Potent Electron Sink

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG).[2] It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by pulling electron density away from the carbon atoms.[2][3] This effect occurs through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma bond framework.

  • Resonance Effect (-M or -R): The nitro group can delocalize the ring's π-electrons onto its own oxygen atoms, as shown in its resonance structures. This delocalization creates positive character on the ring carbons, particularly at the ortho and para positions relative to the nitro group.

This strong electron-withdrawing nature makes the pyridine ring significantly more electron-deficient, which is a key factor in its reactivity profile.[2][3]

The Ethoxy Group: A Modulating Electron Source

Conversely, the ethoxy group (-OCH₂CH₃) is generally considered an electron-donating group (EDG), primarily through resonance, although it also exerts a competing inductive effect.

  • Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This increases the electron density on the ring, especially at the ortho and para positions relative to the ethoxy group.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it inductively withdraws some electron density from the ring through the sigma bond.

In most alkoxy-substituted aromatics, the resonance-donating effect (+M) outweighs the inductive-withdrawing effect (-I), resulting in a net activation of the ring towards electrophilic substitution.

Synergistic Effects on the Pyridine Ring

In 4-ethoxy-3-nitropyridine, these two effects work in concert to create a highly polarized system. The ethoxy group "pushes" electron density into the ring via resonance, while the nitro group "pulls" it out. This push-pull dynamic dramatically influences the molecule's reactivity, particularly for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, combined with the inherent electron deficiency of the pyridine nitrogen, makes the ring highly susceptible to attack by nucleophiles.[4] The positions ortho and para to the nitro group (C2 and C5) are significantly activated for such reactions.

Caption: Push-pull electronic effects of the substituents.

Reactivity and Synthetic Utility

The unique electronic landscape of this compound makes it an ideal substrate for specific transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the nitro group makes the pyridine ring highly electrophilic.[2][3] This is the dominant factor governing the molecule's reactivity. Nucleophiles can readily attack the electron-deficient ring, leading to the displacement of a leaving group. While the ethoxy group itself is not a good leaving group, the nitro group at the 3-position activates the entire ring system. In related systems like 4-nitropyridine-N-oxide, the nitro group is shown to be readily replaced by various nucleophiles.[5][6][7] This principle highlights the extreme activation conferred by a nitro group on a pyridine ring.

Caption: Regioselectivity map for nucleophilic attack.

Reduction of the Nitro Group

Another key transformation is the reduction of the nitro group to an amine. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic properties and reactivity of the pyridine ring. The resulting 4-ethoxy-pyridin-3-amine is a valuable building block for constructing more complex heterocyclic systems, often used in the synthesis of bioactive molecules.

Application in Drug Discovery

The substituted pyridine scaffold is a "privileged structure" in medicinal chemistry. The ability to selectively functionalize the ring makes 4-ethoxy-3-nitropyridine a key intermediate. For instance, related structures like 4-ethoxy-pyridones have been used to develop potent and selective Met kinase inhibitors for cancer therapy.[8] The ethoxy group in such compounds can improve properties like aqueous solubility and kinase selectivity.[8] This highlights how the functional groups on the starting material directly translate to desirable properties in the final drug candidate.

Experimental Protocols

A self-validating experimental workflow is crucial for ensuring reproducibility and accuracy. Below are representative protocols for the synthesis and characterization of this compound.

Synthesis Workflow

The synthesis typically involves the nitration of a 4-ethoxypyridine precursor, followed by conversion to the hydrochloride salt.

Synthesis_Workflow Start 4-Chloropyridine Intermediate1 4-Ethoxypyridine Start->Intermediate1  NaOEt, EtOH   Intermediate2 4-Ethoxy-3-nitropyridine Intermediate1->Intermediate2  HNO₃ / H₂SO₄   Product 4-Ethoxy-3-nitropyridine Hydrochloride Intermediate2->Product  HCl in Ether  

Caption: General synthetic workflow diagram.

Step-by-Step Synthesis:

  • Preparation of 4-Ethoxypyridine: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 4-chloropyridine. Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 4-ethoxypyridine.

  • Nitration of 4-Ethoxypyridine: Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice-salt bath. Add 4-ethoxypyridine dropwise to the cooled nitrating mixture, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the product.

  • Isolation and Purification: Filter the crude 4-ethoxy-3-nitropyridine, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Formation of the Hydrochloride Salt: Dissolve the purified 4-ethoxy-3-nitropyridine in a dry, non-polar solvent such as diethyl ether. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield this compound.

Characterization Methods

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Technique Expected Observations
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet), and distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the anisotropic and electronic effects of the substituents.
¹³C NMR Resonances for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The carbon attached to the nitro group (C3) and those ortho/para to it will be shifted downfield due to its electron-withdrawing nature.
FT-IR Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C-O stretching for the ether linkage, and aromatic C-H and C=N stretching bands.
HPLC A single major peak under appropriate chromatographic conditions, confirming the purity of the compound (e.g., ≥99%).[1]
Mass Spec (ESI-MS) A molecular ion peak corresponding to the free base [C₇H₈N₂O₃ + H]⁺.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Avoid breathing dust, fumes, or vapors.[9][11] Use only in a well-ventilated area or outdoors.[9] Wash hands and any exposed skin thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible substances such as strong oxidizing agents.[10]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

    • Inhalation: Remove the victim to fresh air. Call a poison center or doctor if you feel unwell.[9]

Conclusion

The ethoxy and nitro groups in this compound are not merely passive substituents; they are active directors of the molecule's chemical fate. The nitro group acts as a powerful activating group for nucleophilic substitution by creating a profound electron deficiency in the ring, while the ethoxy group modulates this effect and influences solubility and binding characteristics in downstream applications. This intricate electronic balance makes the compound a highly valuable and versatile building block for chemists in pharmaceutical and materials science, enabling the targeted synthesis of complex, high-value molecules. A thorough understanding of the roles of these functional groups is paramount for any scientist seeking to exploit the full synthetic potential of this important intermediate.

References

A Technical Guide to the Applications of 4-Ethoxy-3-nitropyridine Hydrochloride: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Ethoxy-3-nitropyridine hydrochloride, a pivotal chemical intermediate. We will move beyond a simple recitation of facts to delve into the causality behind its utility, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The structure of this document is designed to logically unfold the story of this compound, from its fundamental properties to its complex applications.

Section 1: Core Characteristics and Reactivity Profile

Understanding the foundational properties of a chemical building block is paramount to leveraging its full synthetic potential. This compound is more than just a collection of atoms; its specific arrangement of functional groups dictates its reactivity and, consequently, its applications.

Physicochemical Properties

A summary of the compound's key properties provides a baseline for its handling, storage, and use in various solvent systems.[1][2][3] The hydrochloride salt form generally enhances stability and solubility in aqueous media, a valuable characteristic for certain reaction conditions.[2]

PropertyValueSource(s)
CAS Number 94602-04-7[1][2][4]
Molecular Formula C₇H₈N₂O₃·HCl[1][3]
Molecular Weight 204.61 g/mol [1][3]
Appearance White crystalline powder[1]
Melting Point 268-273 °C[1]
Purity ≥ 98-99% (by HPLC)[1][3]
Storage 0-8 °C, Inert Atmosphere[1][5]
The Logic of Reactivity: Functional Group Synergy

The synthetic versatility of this compound stems from the electronic interplay between its three key components: the pyridine ring, the nitro group (-NO₂), and the ethoxy group (-OCH₂CH₃).[1]

  • Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

  • Nitro Group (-NO₂): This powerful electron-withdrawing group, positioned ortho to the ethoxy group and meta to the ring nitrogen, strongly activates the ring for nucleophilic aromatic substitution (SₙAr). Its presence makes the carbon at the 4-position (to which the ethoxy group is attached) highly electrophilic.

  • Ethoxy Group (-OCH₂CH₃): While an electron-donating group by resonance, its primary role in many reactions is that of a leaving group. The strong activation by the adjacent nitro group facilitates its displacement by a wide range of nucleophiles. This reactivity pattern is a well-established principle for nitropyridine-N-oxides and related structures, where the nitro group can be readily replaced.[6]

This inherent reactivity makes the compound an excellent starting material for introducing diverse functionalities at the 4-position of the pyridine ring, a common scaffold in bioactive molecules.[7][8]

Reactivity_Profile cluster_main General Reactivity of 4-Ethoxy-3-nitropyridine Reagent 4-Ethoxy-3-nitropyridine Intermediate Activated Complex (Meisenheimer-like) Reagent->Intermediate Forms intermediate Product 4-Substituted-3-nitropyridine Intermediate->Product Expels Leaving Group LeavingGroup Ethoxy Leaving Group (EtO-) Intermediate->LeavingGroup Nucleophile Nucleophile (Nu-) Nucleophile->Reagent SₙAr Attack at C4

Caption: General SₙAr pathway for 4-Ethoxy-3-nitropyridine.

Section 2: Core Applications in Pharmaceutical Synthesis

The true value of a building block is realized in the molecules it helps create. This compound is a critical starting point in the synthesis of numerous biologically active molecules and Active Pharmaceutical Ingredients (APIs).[1][9]

A Scaffold for Drug Discovery

This compound serves as a key intermediate for synthesizing a variety of pharmaceuticals, with notable applications in the development of agents targeting neurological disorders.[1] The substituted pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in countless drugs due to its ability to form favorable interactions with biological targets. The reactivity of this compound provides a reliable entry point for elaborating this scaffold.

The general workflow in a drug discovery context involves using this building block to generate a library of related compounds, which are then screened for biological activity.

Drug_Discovery_Workflow Start 4-Ethoxy-3-nitropyridine Hydrochloride Step1 Nucleophilic Substitution (e.g., with various amines, thiols) Start->Step1 Step2 Compound Library (4-Amino/Thio-3-nitropyridines) Step1->Step2 Step3 Further Modification (e.g., Nitro group reduction) Step2->Step3 Step4 Final Candidate Library Step3->Step4 Step5 Biological Screening (In-vitro / In-vivo assays) Step4->Step5 End Lead Compound Identification Step5->End

Caption: Drug discovery workflow using the title compound.

Exemplar Protocol: Synthesis of a 4-Amino-3-nitropyridine Derivative

The following protocol details a representative nucleophilic aromatic substitution reaction. This is a foundational step for creating precursors to more complex pharmaceutical targets. The choice of an amine as the nucleophile is illustrative of a common pathway to synthesize compounds with potential biological activity.[10][11]

Objective: To synthesize N-benzyl-3-nitro-pyridin-4-amine from this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF) as solvent

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.05 g, 10 mmol).

    • Causality: The hydrochloride salt is used as is. The base added in a later step will neutralize the HCl and free the pyridine base for reaction.

  • Solvent Addition: Add 30 mL of ethanol. Stir the suspension at room temperature.

    • Causality: Ethanol is a common, polar protic solvent suitable for this type of reaction. It effectively dissolves the reactants upon heating and is easily removed post-reaction. DMF could be used for less reactive nucleophiles due to its higher boiling point and aprotic nature.

  • Base Addition: Add triethylamine (2.5 eq, 2.53 g, 25 mmol) to the suspension. Stir for 5 minutes.

    • Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt and a second to scavenge the proton released from the amine nucleophile during the reaction. A slight excess ensures the reaction goes to completion.

  • Nucleophile Addition: Add benzylamine (1.2 eq, 1.29 g, 12 mmol) dropwise to the flask.

    • Causality: A small excess of the nucleophile helps drive the reaction equilibrium towards the product.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the SₙAr reaction. Refluxing ensures a constant, controlled reaction temperature without loss of solvent.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Causality: The aqueous wash removes the triethylamine hydrochloride salt and any other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure N-benzyl-3-nitro-pyridin-4-amine.

Section 3: Applications in Agrochemical Development

The utility of this compound extends into agricultural chemistry, where it is employed in the development of novel agrochemicals like pesticides and crop protection agents.[1][9] The rationale is analogous to its use in pharmaceuticals: the nitropyridine core is a versatile scaffold for building molecules with specific biological activities, in this case, targeting pests or plant pathogens. The ability to easily introduce various functional groups allows for the fine-tuning of a compound's efficacy, selectivity, and environmental profile.

Section 4: Role in Material Science

In the realm of material science, this compound is incorporated into the formulation of advanced materials, including specialized polymers and coatings.[1] Its integration into a polymer backbone can enhance properties such as thermal stability, durability, and resistance to environmental degradation. The polar nitro group and the aromatic pyridine ring can contribute to intermolecular interactions, potentially improving the mechanical strength and adhesion of coatings.

Conclusion

This compound is a quintessential example of a versatile chemical building block. Its value is not merely in its existence, but in its potential—a potential unlocked through a clear understanding of its inherent reactivity. The strategic placement of its nitro and ethoxy groups on a pyridine scaffold creates a highly reliable platform for nucleophilic substitution, enabling the efficient construction of complex molecules. For scientists in pharmaceutical, agrochemical, and material science fields, this compound is not just a reagent on a shelf; it is a key that opens doors to innovation and discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Ethoxy-3-nitropyridine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 4-Ethoxy-3-nitropyridine Scaffold

4-Ethoxy-3-nitropyridine hydrochloride is a versatile and highly valuable heterocyclic building block in modern pharmaceutical synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled modifications of the pyridine core. The electron-withdrawing nitro group at the 3-position, coupled with the activating ethoxy group at the 4-position, renders the C4 carbon susceptible to nucleophilic aromatic substitution (SNAr). Subsequently, the nitro group can be readily reduced to an amine, providing a handle for a wide array of amide bond formations and other derivatizations. This inherent reactivity profile makes this compound an ideal starting material for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.[1][2] This guide provides an in-depth exploration of the key transformations of this reagent and detailed protocols for its application in the synthesis of pharmaceutical intermediates.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 94602-04-7[1]
Molecular Formula C7H8N2O3·HCl[1]
Molecular Weight 204.61 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 268-273 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Store at 0-8 °C[1]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated fume hood.[3][5] Avoid inhalation of dust and contact with skin and eyes.[3][4][5] In case of contact, rinse the affected area thoroughly with water.[3][4] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Synthetic Transformations and Applications

The synthetic utility of this compound revolves around two principal transformations: nucleophilic aromatic substitution at the C4 position and reduction of the nitro group at the C3 position. These reactions can be performed sequentially to generate a diverse array of substituted 3-aminopyridine scaffolds, which are privileged structures in many kinase inhibitors.

I. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The ethoxy group at the C4 position is an excellent leaving group in SNAr reactions, facilitated by the electron-withdrawing nitro group. This allows for the introduction of a variety of nucleophiles, most commonly amines, to generate 4-amino-3-nitropyridine derivatives.

Application Focus: Synthesis of Precursors for Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[4][6][7] Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers, making them a key target for therapeutic intervention.[4][8] Many JAK inhibitors feature a substituted aminopyridine core, which can be accessed from this compound.

sn_ar_workflow start 4-Ethoxy-3-nitropyridine HCl intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate Nucleophilic Attack reagent Nucleophile (e.g., R-NH2) reagent->intermediate product 4-(Alkyl/Aryl)amino-3-nitropyridine application Precursor for Kinase Inhibitors (e.g., JAK Inhibitors) product->application Further Functionalization intermediate->product Loss of Ethoxide

Protocol 1: Synthesis of 4-Amino-3-nitropyridine

This protocol details the displacement of the ethoxy group with ammonia (from ammonium acetate) to yield 4-amino-3-nitropyridine, a key intermediate for further elaboration.

Materials:

  • 4-Ethoxy-3-nitropyridine (free base)

  • Ammonium acetate

  • Water

  • Phosphorus pentoxide (for drying)

  • Ethyl acetate

  • Triethylamine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Oil bath

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • To a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).[4]

  • Heat the reaction mixture in an oil bath to 120 °C. The solids will melt to form a homogeneous liquid.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 10:1 ethyl acetate:triethylamine solvent system.

  • After approximately 2.5 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.[4]

  • Pour the cooled mixture into water. A yellow precipitate will form.[4]

  • Collect the yellow precipitate by vacuum filtration, washing thoroughly with water.[4]

  • Dry the solid in a vacuum oven at 60 °C over phosphorus pentoxide to yield 4-amino-3-nitropyridine.[4] (Expected yield: ~75%).

II. Reduction of the 3-Nitro Group

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).[9][] This reaction is typically achieved through catalytic hydrogenation or with reducing metals in acidic media.

Application Focus: Generation of the 3-Aminopyridine Pharmacophore

The resulting 3-aminopyridine scaffold from the reduction of 4-substituted-3-nitropyridines is a cornerstone for building kinase inhibitors. The newly formed amino group serves as a key attachment point for side chains that can interact with the hinge region and other binding pockets of the target kinase.

reduction_workflow start 4-(Alkyl/Aryl)amino-3-nitropyridine product 4-(Alkyl/Aryl)amino-3-aminopyridine start->product Reduction reagents Reducing Agent (e.g., H₂, Pd/C or Fe, Acid) reagents->product application Key Scaffold for Kinase Inhibitors product->application Amide Coupling, etc.

Protocol 2: Catalytic Hydrogenation of a Substituted 4-Nitropyridine Derivative

This protocol provides a general method for the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst. This method is often preferred for its high efficiency and clean reaction profile.

Materials:

  • 4-Substituted-3-nitropyridine derivative

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite® or other filtration aid

Equipment:

  • Hydrogenation flask (e.g., Parr shaker bottle)

  • Hydrogenation apparatus (Parr shaker or H-Cube)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a hydrogenation flask, dissolve the 4-substituted-3-nitropyridine derivative in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-aminopyridine derivative.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Alternative Reduction Method: For substrates that are sensitive to catalytic hydrogenation (e.g., containing reducible functional groups), reduction with iron powder in the presence of an acid like acetic acid or dilute hydrochloric acid can be an effective alternative.[3]

Analytical Characterization

The starting material, intermediates, and final products should be characterized using standard analytical techniques to confirm their identity and purity.

TechniqueExpected Observations for 4-Ethoxy-3-nitropyridine Derivatives
1H NMR Signals corresponding to the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.2 ppm). Aromatic protons on the pyridine ring will appear in the downfield region (typically 7.0-9.0 ppm).
13C NMR Resonances for the ethoxy carbons (around 14 ppm and 65 ppm). Aromatic carbons will be observed in the range of 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded.
HPLC A single major peak should be observed for the pure compound, with purity typically assessed by peak area percentage.
Mass Spectrometry The molecular ion peak ([M+H]+) corresponding to the expected molecular weight should be observed.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its predictable reactivity allows for the strategic construction of highly substituted aminopyridine scaffolds, which are central to the development of a new generation of targeted therapeutics, particularly in the field of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this valuable reagent in their synthetic endeavors.

References

Application Notes & Protocols: 4-Ethoxy-3-nitropyridine hydrochloride as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxy-3-nitropyridine hydrochloride is a pivotal intermediate compound whose value in modern agricultural chemistry cannot be overstated.[1] Its unique structure, featuring an activatable nitro group and a stable ethoxy substituent on a pyridine core, makes it an essential building block for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic transformation of this intermediate—the reduction of its nitro group—and outlines a representative protocol for its subsequent elaboration into a more complex scaffold relevant to agrochemical discovery. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific discovery pipelines.

Physicochemical Properties and Safety

A thorough understanding of the starting material's properties is fundamental to its safe and effective use in any synthetic protocol.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 94602-04-7[1][2][3]
Molecular Formula C₇H₈N₂O₃·HCl[1]
Molecular Weight 204.61 g/mol [1][3]
Appearance White crystalline powder[1]
Melting Point 268-273 °C[1]
Purity ≥ 98% (HPLC)[3]
Storage Store at 0-8 °C in an inert atmosphere[1]

Handling and Safety: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.

The Critical Transformation: Reduction to 3-Amino-4-ethoxypyridine

The synthetic utility of this compound is primarily unlocked through the reduction of the 3-nitro group to a primary amine. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the reactivity of the pyridine ring and providing a handle for subsequent chemical modifications. Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, clean reaction profile, and operational simplicity.[4][5]

Mechanistic Workflow

The reduction process involves the catalytic transfer of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately liberating water and forming the desired amine.

G cluster_0 Catalytic Hydrogenation start 4-Ethoxy-3-nitropyridine (Substrate) reagents H₂ (gas) Pd/C (catalyst) Methanol (solvent) start->reagents Reaction Conditions product 3-Amino-4-ethoxypyridine (Key Intermediate) reagents->product Reduction G A 3-Amino-4-ethoxypyridine B Step 1: Nitration (HNO₃/H₂SO₄) A->B Electrophilic Aromatic Substitution C 3-Amino-4-ethoxy-5-nitropyridine B->C Electrophilic Aromatic Substitution D Step 2: Reductive Cyclization (H₂, Pd/C; then Formic Acid) C->D Reduction & Annulation E 6-Ethoxy-1H-imidazo[4,5-c]pyridine (Agrochemical Scaffold) D->E Reduction & Annulation

References

Application Note: A Validated Protocol for the Regioselective Synthesis of 4-Ethoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocol for the synthesis of 4-ethoxy-3-nitropyridine via the electrophilic nitration of 4-ethoxypyridine. Nitropyridine derivatives are crucial building blocks in modern organic synthesis, serving as versatile intermediates for a wide range of biologically active molecules in pharmaceutical and agrochemical development.[1] This document provides an in-depth examination of the reaction mechanism, a step-by-step laboratory procedure, critical safety protocols, and methods for product isolation and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process for researchers, scientists, and drug development professionals.

Introduction: The Significance of Nitropyridines

The pyridine scaffold is a "privileged structural motif" in drug design, with a significant percentage of FDA-approved N-heterocyclic drugs containing this core.[1] The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties and reactivity, making nitropyridines exceptionally valuable precursors. The potent electron-withdrawing nature of the nitro group facilitates a variety of chemical transformations, including nucleophilic aromatic substitution and reduction to an amino group, opening avenues for extensive derivatization.[1] Consequently, compounds like 4-ethoxy-3-nitropyridine are key intermediates in the synthesis of complex molecular architectures with potential therapeutic applications.[1]

Mechanistic Insights: Directing Effects in Pyridine Nitration

The nitration of 4-ethoxypyridine is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction—the preferential substitution at the C-3 position—is governed by the combined electronic effects of the pyridine ring nitrogen and the C-4 ethoxy substituent.

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing inductive effect (-I). This deactivates the ring towards electrophilic attack compared to benzene. This deactivation is most pronounced at the ortho (C-2, C-6) and para (C-4) positions, making the meta (C-3, C-5) positions the most favorable sites for electrophilic substitution.[2]

  • Ethoxy Group Activation: Conversely, the ethoxy group at the C-4 position is an activating group.[3][4] The oxygen atom can donate a lone pair of electrons into the ring via a resonance effect (+M), which increases the electron density of the ring and stabilizes the carbocation intermediate (the σ-complex). Activating groups are typically ortho, para directors.

In the case of 4-ethoxypyridine, the positions ortho to the activating ethoxy group are C-3 and C-5. Since the inherent reactivity of the pyridine ring also favors substitution at these meta positions, the directing effects are aligned. The reaction, therefore, proceeds with high regioselectivity to yield the 3-nitro product.

Reaction Mechanism Diagram

G cluster_0 Step 1: Generation of the Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ 4EP 4-Ethoxypyridine H3O_plus H₃O⁺ SigmaComplex σ-Complex (Resonance Stabilized) 4EP->SigmaComplex + NO₂⁺ Deprotonation σ-Complex Product 4-Ethoxy-3-nitropyridine Deprotonation->Product + H₂O

Caption: Mechanism of electrophilic nitration of 4-ethoxypyridine.

Critical Safety Protocols

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • Corrosivity and Reactivity: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe chemical burns upon contact.[5] The mixing of these acids is a highly exothermic process. Nitric acid is a strong oxidizing agent and can react violently with organic materials.

  • Thermal Runaway: Nitration reactions are exothermic. Poor temperature control can lead to a rapid, uncontrolled increase in temperature (thermal runaway), which can cause violent decomposition and explosion.

  • Toxicity: Toxic nitrogen oxide gases (NOx), which are often visible as brown fumes, can be generated during the reaction. These gases are harmful if inhaled, causing respiratory irritation and pulmonary edema.[5]

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.

  • Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to prevent the inhalation of corrosive vapors and toxic NOx gases.

  • Temperature Control: An ice bath must be used for the preparation of the nitrating mixture and during its addition to the substrate to effectively dissipate heat. The internal reaction temperature should be monitored continuously with a thermometer.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Have appropriate spill containment materials (such as sodium bicarbonate for neutralization) readily available.

Experimental Protocol: Synthesis of 4-Ethoxy-3-nitropyridine

This protocol details the procedure for the nitration of 4-ethoxypyridine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Ethoxypyridine≥97%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Fuming Nitric Acid (HNO₃)90%Acros Organics
Deionized Water--
Crushed Ice--
Sodium Carbonate (Na₂CO₃)ACS GradeVWR
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAlfa Aesar
Ethanol (for recrystallization)Reagent AlcoholPharmco-Aaper
Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture ("Mixed Acid")

  • In a 100 mL flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice/water bath, ensuring the temperature is below 10 °C.

  • Slowly and dropwise , using a Pasteur pipette or dropping funnel, add 10 mL of fuming nitric acid (HNO₃) to the sulfuric acid with continuous stirring. Caution: This process is highly exothermic. Maintain the temperature of the mixture below 15 °C throughout the addition.

  • Once the addition is complete, allow the nitrating mixture to stir in the ice bath for 5-10 minutes.

Step 2: Nitration Reaction

  • In a separate 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5.0 g of 4-ethoxypyridine in 20 mL of concentrated sulfuric acid.

  • Cool this solution in an ice/salt bath to an internal temperature of 0 to -5 °C.

  • Slowly add the pre-chilled nitrating mixture from Step 1 to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred 4-ethoxypyridine solution. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 0 and 5 °C. This addition typically takes 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 60 minutes. Monitor the reaction progress by TLC if desired (a mixture of pentane and dichloromethane can be a suitable eluent system).[6]

Step 3: Work-up and Product Isolation

  • In a large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 100 mL of deionized water.

  • Very carefully and slowly , pour the reaction mixture from Step 2 onto the ice slurry with vigorous stirring. This will quench the reaction and dilute the acid.

  • The acidic solution is then neutralized. Slowly add a saturated solution of sodium carbonate (Na₂CO₃) in small portions until the pH of the solution is approximately 7-8. Be cautious, as significant foaming and gas (CO₂) evolution will occur.[5][6]

  • During neutralization, a solid precipitate of the crude 4-ethoxy-3-nitropyridine may form.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude solid can be purified by recrystallization.[7] A common and effective solvent system is ethanol and water.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Add hot deionized water dropwise until the solution just begins to turn cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Substrate4-Ethoxypyridine (5.0 g)Starting material for the synthesis.
Nitrating AgentH₂SO₄ (40 mL total) / fuming HNO₃ (10 mL)Generates the highly electrophilic nitronium ion (NO₂⁺).
Reaction Temperature0 - 5 °CCritical for controlling the exothermic reaction, preventing thermal runaway, and minimizing side-product formation.
Reaction Time~1.5 - 2 hoursSufficient time for the reaction to proceed to completion at low temperature.
Work-upIce quench, neutralization (Na₂CO₃), extraction (CH₂Cl₂)Safely stops the reaction, removes acidic components, and isolates the crude product.
PurificationRecrystallization (Ethanol/Water)Removes impurities to yield the pure solid product.
Expected Product4-Ethoxy-3-nitropyridineC₇H₈N₂O₃, MW: 168.15 g/mol

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: The purified product should exhibit a sharp melting point. Literature values are in the range of 47-51 °C.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure of 4-ethoxy-3-nitropyridine and assess its purity.

  • Chromatography: TLC or GC-MS can be used to check for the presence of starting material or isomeric impurities.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-ethoxy-3-nitropyridine.

References

Application Notes and Protocols for 4-Ethoxy-3-nitropyridine Hydrochloride in the Development of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Ethoxy-3-nitropyridine hydrochloride as a versatile building block in the synthesis of novel therapeutic agents. This document outlines the key chemical transformations, provides detailed experimental protocols, and discusses the rationale behind its application in medicinal chemistry, with a focus on the synthesis of kinase inhibitors.

Introduction: The Strategic Advantage of the 4-Ethoxy-3-nitropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its derivatives are integral to the development of treatments for a wide range of diseases.[2] Among the vast array of pyridine-based starting materials, this compound offers a unique combination of functional groups that make it a particularly valuable intermediate in the synthesis of complex, biologically active molecules.[3]

The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various reaction conditions. The key to its synthetic utility lies in the ortho-para directing ethoxy group and the electron-withdrawing nitro group. This specific arrangement allows for selective and predictable chemical modifications, making it an ideal starting point for the construction of diverse molecular libraries for drug discovery.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 94602-04-7[3]
Molecular Formula C₇H₉ClN₂O₃[3]
Molecular Weight 204.61 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 268-273 °C[3]

Core Reactivity and Synthetic Pathways

The synthetic versatility of this compound stems from two primary reaction pathways centered around its key functional groups: the reduction of the nitro group and nucleophilic aromatic substitution. These transformations open the door to a wide array of derivatives with potential therapeutic applications.

Reduction of the Nitro Group to Form 4-Ethoxy-3-aminopyridine

The conversion of the 3-nitro group to a 3-amino group is a pivotal step, yielding the highly valuable intermediate, 4-ethoxy-3-aminopyridine. This transformation introduces a nucleophilic amine that can participate in a variety of subsequent coupling reactions to build molecular complexity.

Several methods can be employed for this reduction, with the choice of reagents often dictated by the presence of other functional groups in the molecule.[4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.[5] Other reagents such as tin(II) chloride (SnCl₂) or iron powder in acidic media can also be effective.[5]

Caption: Reduction of the nitro group to an amine.

Protocol 1: General Procedure for the Reduction of this compound

This protocol provides a general method for the reduction of the nitro group to an amine.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol, carefully add 10% palladium on carbon (0.1 eq).

  • The reaction vessel is flushed with an inert gas (nitrogen or argon).

  • The atmosphere is then replaced with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitoring by TLC or LC-MS).

  • Upon completion, the reaction mixture is purged with an inert gas.

  • The catalyst is removed by filtration through a pad of filter aid (e.g., Celite®).

  • The filtrate is concentrated under reduced pressure to yield the crude 4-ethoxy-3-aminopyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, although the ethoxy group is not an ideal leaving group. More commonly, derivatives of 4-ethoxy-3-nitropyridine, where the ethoxy group is replaced by a better leaving group like a halogen, are used for SNAr reactions. However, under forcing conditions, direct displacement of the ethoxy group may be possible with strong nucleophiles.

A more synthetically useful approach involves the transformation of the ethoxy group into a better leaving group, or the use of a different starting material where the 4-position is substituted with a halogen.

Application in the Synthesis of Kinase Inhibitors: A Case Study of a MET Kinase Inhibitor Analog

The 4-ethoxy-3-aminopyridine scaffold is a key component in the synthesis of various kinase inhibitors. As a specific example, we will explore the synthesis of an analog of BMS-777607, a potent and selective inhibitor of the Met kinase superfamily.[6] The synthesis of BMS-777607 itself starts from a different pyridine derivative, but the core structure highlights the importance of the 4-alkoxy-3-aminopyridine motif.

Caption: Synthetic pathway to a BMS-777607 analog.

Protocol 2: Synthesis of a 4-Ethoxy-3-carboxamidepyridone Derivative (Key Intermediate for a BMS-777607 Analog)

This protocol outlines the synthesis of a key intermediate that can be further elaborated to produce analogs of BMS-777607.

Step 1: Synthesis of 4-Ethoxy-3-aminopyridine

Follow the procedure outlined in Protocol 1 .

Step 2: Amide Coupling

Materials:

  • 4-Ethoxy-3-aminopyridine (from Step 1)

  • 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • To a solution of 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 4-ethoxy-3-aminopyridine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-ethoxy-3-carboxamidepyridone derivative.

This intermediate can then undergo further reactions, such as a Buchwald-Hartwig coupling, to complete the synthesis of the target kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex therapeutic agents. Its well-defined reactivity allows for the strategic introduction of key functional groups, particularly the 3-amino-4-ethoxypyridine scaffold, which is a common feature in many biologically active compounds, including potent kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate the discovery and development of novel therapeutics.

References

Application Notes and Protocols: 4-Ethoxy-3-nitropyridine Hydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

4-Ethoxy-3-nitropyridine hydrochloride is a highly functionalized heterocyclic compound that holds significant promise as a versatile precursor in the field of material science. Its unique arrangement of an ethoxy group, a reactive nitro group, and the inherent properties of the pyridine ring make it an attractive starting material for the synthesis of advanced functional polymers and coatings. The stability and reactivity of this compound allow for its incorporation into various material formulations, potentially enhancing durability, thermal stability, and imparting specific functionalities such as conductivity or biological activity.[1]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel materials. The focus is on a strategic, two-step approach: first, the chemical modification of the starting material to create a polymerizable monomer, followed by a proposed polymerization process to generate a high-performance polyamide.

Strategic Pathway: From Precursor to Polymer

The core strategy for leveraging this compound in polymer synthesis involves a multi-step process. The inherent functionalities of the molecule are chemically transformed to yield monomers suitable for polymerization. A key transformation is the conversion of the nitro group to an amino group, which, in conjunction with other functionalities, allows for the creation of diamino-pyridine monomers. These monomers can then be polymerized to form high-performance polymers such as polyamides.

PART 1: Monomer Synthesis - Preparation of 3,4-Diaminopyridine Precursor

A critical step in utilizing this compound for polymer synthesis is its conversion to a diamino-functionalized monomer. This is achieved through a two-step reaction sequence: amination followed by reduction.

Step 1.1: Synthesis of 4-Amino-3-nitropyridine

This protocol is adapted from a patented synthetic method and describes the conversion of this compound to 4-Amino-3-nitropyridine.[2]

Reaction Principle:

The ethoxy group at the 4-position of the pyridine ring is susceptible to nucleophilic substitution by an amine source, in this case, from ammonium acetate. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and ammonium acetate (10-12 equivalents).

  • Solvent and Reaction Conditions: Add water to dissolve the reactants and heat the mixture to reflux (approximately 100-110 °C) for 7 hours.[2]

  • Work-up and Isolation:

    • After cooling the reaction mixture to room temperature (25 °C), adjust the pH to 8 by the dropwise addition of concentrated ammonia water.

    • Stir the resulting mixture in an ice bath for 1 hour to facilitate precipitation.

    • Collect the precipitate by filtration, wash the filter cake with cold water, and dry under vacuum to yield 4-Amino-3-nitropyridine as a solid.

Data Summary: Synthesis of 4-Amino-3-nitropyridine

ParameterValueReference
Starting MaterialThis compound[2]
ReagentAmmonium Acetate[2]
SolventWater[2]
Reaction Time7 hours[2]
Reaction TemperatureReflux[2]
Product4-Amino-3-nitropyridine[2]
Step 1.2: Reduction of 4-Amino-3-nitropyridine to 3,4-Diaminopyridine

This protocol outlines the reduction of the nitro group of 4-Amino-3-nitropyridine to an amino group, yielding the desired 3,4-Diaminopyridine monomer. This is a common and well-established transformation in organic synthesis.

Reaction Principle:

The nitro group is selectively reduced to a primary amine using a suitable reducing agent. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-Amino-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up and Isolation:

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain 3,4-Diaminopyridine.

Logical Relationship of Monomer Synthesis

G A 4-Ethoxy-3-nitropyridine Hydrochloride B 4-Amino-3-nitropyridine A->B Amination (Ammonium Acetate, H2O, Reflux) C 3,4-Diaminopyridine (Monomer) B->C Reduction (H2, Pd/C)

Caption: Synthetic pathway from this compound to the 3,4-Diaminopyridine monomer.

PART 2: Polymer Synthesis - Preparation of Pyridine-Based Polyamides

With the 3,4-Diaminopyridine monomer in hand, the synthesis of high-performance polyamides can be undertaken. Polyamides are known for their excellent thermal and mechanical properties, and the inclusion of the pyridine moiety is expected to enhance these characteristics.

Reaction Principle:

The polymerization proceeds via a polycondensation reaction between the diamine monomer (3,4-Diaminopyridine) and a diacid chloride. The amino groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbons of the diacid chloride to form amide linkages.

Experimental Protocol: Synthesis of a Pyridine-Based Polyamide

This protocol describes a general procedure for the synthesis of a polyamide from 3,4-Diaminopyridine and a diacid chloride (e.g., terephthaloyl chloride).

  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3,4-Diaminopyridine (1 equivalent) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of terephthaloyl chloride (1 equivalent) in the same solvent to the stirred diamine solution via the dropping funnel.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with the non-solvent and then with a solvent like ethanol to remove any unreacted monomers and oligomers.

    • Dry the polyamide under vacuum at an elevated temperature (e.g., 80-100 °C) to a constant weight.

Experimental Workflow for Polyamide Synthesis

G cluster_0 Monomer Preparation A 3,4-Diaminopyridine C Dissolve Diamine in DMAc/NMP A->C B Terephthaloyl Chloride E Add Diacid Chloride Solution B->E D Cool to 0-5 °C C->D D->E F Stir at Room Temperature (12-24h) E->F G Precipitate in Methanol/Water F->G H Filter and Wash G->H I Dry under Vacuum H->I J Pyridine-Based Polyamide I->J

Caption: Step-by-step workflow for the synthesis of a pyridine-based polyamide.

PART 3: Potential Applications in Functional Coatings

Beyond high-performance polymers, derivatives of this compound can be incorporated into functional coatings to impart specific properties. The pyridine moiety is known to possess antimicrobial and insecticidal properties, making these compounds attractive additives for protective coatings.[3][4]

Application Concept: Antifungal and Insecticidal Coatings

Pyridine derivatives can be synthesized and then blended into polyurethane or other polymer-based coating formulations.[3][4] The presence of these additives can provide long-term protection against fungal growth and insect damage on coated surfaces.

Hypothetical Protocol for Coating Formulation:

  • Synthesis of Pyridine Additive: Synthesize a suitable pyridine derivative from this compound (e.g., by modifying the ethoxy and nitro groups to include other functional moieties).

  • Dispersion: Disperse the synthesized pyridine derivative into a polyurethane varnish at a specific weight percentage (e.g., 1-5 wt%). High-speed dispersers or ultrasonication can be used to ensure a homogeneous mixture.[4]

  • Application: Apply the formulated coating to a substrate using standard techniques (e.g., brushing, spraying, or dip-coating).

  • Curing: Cure the coating according to the manufacturer's specifications for the base polyurethane varnish.

  • Characterization and Testing: Evaluate the coated surface for its antifungal and insecticidal efficacy using standard biological assays. The mechanical and physical properties of the coating (e.g., hardness, adhesion, gloss) should also be assessed to ensure the additive does not negatively impact performance.[3][4]

Conclusion and Future Outlook

This compound serves as a valuable and versatile starting material for the development of advanced materials. Through strategic chemical modifications, it can be transformed into monomers for high-performance polymers like polyamides, which are expected to exhibit excellent thermal and mechanical stability. Furthermore, its derivatives hold promise as functional additives in coatings, offering properties such as antimicrobial and insecticidal resistance. The protocols and application notes provided herein offer a foundational framework for researchers and scientists to explore the full potential of this intriguing pyridine building block in material science. Further research into the synthesis of a wider range of monomers from this precursor and a comprehensive characterization of the resulting materials will undoubtedly open up new avenues for innovation.

References

Synthesis of 4-Substituted Pyridines: A Detailed Guide Utilizing 4-Ethoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the synthesis of a variety of 4-substituted pyridines, leveraging the versatile starting material, 4-ethoxy-3-nitropyridine. This document is designed to empower researchers in medicinal chemistry and drug development with the practical knowledge to synthesize these valuable scaffolds.

Introduction: The Significance of 4-Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the structure of numerous pharmaceuticals and biologically active compounds. The substituent at the 4-position of the pyridine ring plays a crucial role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. Consequently, efficient and versatile synthetic routes to 4-substituted pyridines are of paramount importance in the field of drug discovery.

The Strategic Advantage of 4-Ethoxy-3-nitropyridine

4-Ethoxy-3-nitropyridine serves as an excellent precursor for the synthesis of diverse 4-substituted pyridines. The strategic placement of the nitro group at the 3-position and the ethoxy group at the 4-position renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).

The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack. This activation is particularly pronounced at the positions ortho and para to the nitro group. In the case of 4-ethoxy-3-nitropyridine, the ethoxy group is situated at the para-like position relative to the nitro group's activating influence on the ring, making it a good leaving group for SNAr reactions.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-substituted pyridines from 4-ethoxy-3-nitropyridine proceeds via a well-established SNAr mechanism. This two-step process involves:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the ethoxide leaving group.

Caption: General mechanism of the SNAr reaction on 4-ethoxy-3-nitropyridine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of various 4-substituted-3-nitropyridines from 4-ethoxy-3-nitropyridine.

Protocol 1: Synthesis of 4-Amino-3-nitropyridine

This protocol describes the displacement of the ethoxy group with an amino group using ammonium acetate.

Materials:

  • 4-Ethoxy-3-nitropyridine

  • Ammonium acetate

  • Water

  • Phosphorus pentoxide

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • To a 25 mL round bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).[1]

  • Heat the reaction mixture to 120 °C in an oil bath. The solid mixture will melt to form a homogeneous liquid.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After approximately 2.5 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.[1]

  • Pour the cooled mixture into water. A yellow precipitate will form.[1]

  • Collect the yellow precipitate by filtration, and wash it thoroughly with water.[1]

  • Dry the solid product in a vacuum oven at 60 °C over phosphorus pentoxide.[1]

Expected Yield: Approximately 75%.[1]

Protocol 2: Synthesis of 4-(Alkylamino)- and 4-(Arylamino)-3-nitropyridines

This general protocol can be adapted for the reaction of 4-ethoxy-3-nitropyridine with various primary and secondary amines.

Materials:

  • 4-Ethoxy-3-nitropyridine

  • Desired primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Solvent (e.g., Ethanol, Isopropanol, DMF)

  • Base (if necessary, e.g., Triethylamine, K2CO3)

  • Round bottom flask

  • Reflux condenser or reaction vessel with a stirrer

  • Heating apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

General Procedure:

  • Dissolve 4-ethoxy-3-nitropyridine (1.0 equiv) in an appropriate solvent in a round-bottom flask.

  • Add the desired amine (1.0-1.2 equiv). For less reactive amines, a base such as triethylamine (1.2 equiv) or potassium carbonate may be added.

  • Heat the reaction mixture to a suitable temperature (typically ranging from 80 °C to reflux) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous work-up. This typically involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrating in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-substituted amino-3-nitropyridine.

Reaction Conditions and Yields for Various Amines:

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Typical Yield (%)
PiperidineEthanolEt3NReflux3~95
MorpholineEthanolEt3NReflux3~92
BenzylamineIsopropanol/H2ONone802~90
AnilineDMFK2CO31006~85

Note: The conditions and yields provided are based on analogous reactions with 2-chloro-5-nitropyridine and may require optimization for 4-ethoxy-3-nitropyridine.

Protocol 3: Synthesis of 4-(Alkylthio)- and 4-(Arylthio)-3-nitropyridines

This protocol outlines the synthesis of thioether derivatives through the reaction of 4-ethoxy-3-nitropyridine with thiols.

Materials:

  • 4-Ethoxy-3-nitropyridine

  • Desired alkyl or aryl thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))

  • Anhydrous solvent (e.g., DMF, THF)

  • Round bottom flask

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round bottom flask under an inert atmosphere, add the desired thiol (1.1 equiv) to a suspension of a base (e.g., NaH, 1.2 equiv) in an anhydrous solvent (e.g., THF) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add a solution of 4-ethoxy-3-nitropyridine (1.0 equiv) in the same anhydrous solvent to the thiolate solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 4-thio-3-nitropyridine.

Protocol 4: Synthesis of 4-Alkoxy- and 4-Phenoxy-3-nitropyridines

This protocol describes the synthesis of ether derivatives by reacting 4-ethoxy-3-nitropyridine with alcohols or phenols.

Materials:

  • 4-Ethoxy-3-nitropyridine

  • Desired alcohol or phenol

  • Strong base (e.g., Sodium hydride (NaH), Sodium metal)

  • Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)

  • Round bottom flask

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round bottom flask under an inert atmosphere, prepare the alkoxide or phenoxide by adding the alcohol or phenol (1.1 equiv) to a suspension of a strong base (e.g., NaH, 1.2 equiv) in an anhydrous solvent (e.g., THF). Alternatively, for alcohols, sodium metal can be dissolved directly in an excess of the alcohol.

  • Once the deprotonation is complete, add 4-ethoxy-3-nitropyridine (1.0 equiv) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of 4-substituted-3-nitropyridines.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 4-Ethoxy-3-nitropyridine in appropriate solvent B Add Nucleophile (and base if required) A->B C Heat reaction mixture (Monitor by TLC) B->C D Cool to RT C->D E Quench reaction (if necessary) D->E F Solvent Extraction E->F G Wash with H₂O & Brine F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Flash Column Chromatography or Recrystallization I->J K Characterization (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for the synthesis of 4-substituted-3-nitropyridines.

Conclusion

The protocols and guidelines presented in this document demonstrate the utility of 4-ethoxy-3-nitropyridine as a versatile starting material for the synthesis of a wide array of 4-substituted pyridines. The straightforward SNAr methodology, coupled with the ability to employ a diverse range of nucleophiles, makes this an invaluable tool for researchers in the pursuit of novel chemical entities with potential therapeutic applications. Careful optimization of reaction conditions for each specific nucleophile will be key to achieving high yields and purity of the desired products.

References

Application Note: Synthesis of 4-Chloro-3-nitropyridine via Dealkylation-Chlorination of 4-Ethoxy-3-nitropyridine Hydrochloride using Phosphorus Trichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Chloro-3-nitropyridine is a pivotal intermediate in the synthesis of complex organic molecules, serving as a versatile building block in the development of novel pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a reactive chlorine atom and a nitro group on a pyridine scaffold, allows for diverse functionalization and subsequent molecular elaboration. This application note provides a comprehensive, field-tested protocol for the synthesis of 4-chloro-3-nitropyridine from 4-ethoxy-3-nitropyridine hydrochloride. The described method utilizes phosphorus trichloride (PCl₃) to facilitate a dealkylation-chlorination reaction. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety protocols for handling the reagents, and offer troubleshooting guidance. This document is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.

Reaction Principle and Mechanistic Rationale

The conversion of 4-ethoxy-3-nitropyridine to 4-chloro-3-nitropyridine is not a simple nucleophilic substitution. The ethoxy group's oxygen is a poor leaving group. Therefore, an activation step is necessary. Phosphorus trichloride (PCl₃) serves as an effective activating agent for this transformation.

Causality of Reagent Choice:

  • Phosphorus Trichloride (PCl₃): PCl₃ is a powerful Lewis acid and an oxophilic reagent.[2] Its primary role is to convert the hydroxyl or alkoxy group into a superior leaving group. The oxygen atom of the ethoxy group performs a nucleophilic attack on the electron-deficient phosphorus atom of PCl₃. This forms a chlorophosphite intermediate, which is an excellent leaving group.

  • Reaction Pathway: Following the activation of the ethoxy group, a chloride ion (Cl⁻), generated in the reaction, acts as a nucleophile, attacking the C4 position of the pyridine ring. This results in the displacement of the activated oxygen moiety and the formation of the C-Cl bond. The strong P-O bond that is formed in the byproduct (phosphorous acid derivatives) provides a significant thermodynamic driving force for the reaction.[2]

This reaction is mechanistically analogous to the well-established conversion of alcohols to alkyl chlorides using PCl₃.[3][4][5] It should be distinguished from the deoxygenation of pyridine N-oxides, which is another common application of PCl₃ in heterocyclic chemistry but follows a different mechanistic path.[6][7][8]

Proposed Reaction Mechanism

Caption: Figure 1: Proposed reaction mechanism for the conversion of 4-ethoxy-3-nitropyridine to 4-chloro-3-nitropyridine using PCl₃.

Reagent Data and Properties

A summary of the physical and chemical properties of the key reagents and the final product is provided below for quick reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound94602-04-7C₇H₈N₂O₃·HCl204.61268-273White crystalline powder
Phosphorus Trichloride (PCl₃)7719-12-2PCl₃137.33-93.6Colorless fuming liquid
4-Chloro-3-nitropyridine13091-23-1C₅H₃ClN₂O₂158.5449-53Yellow crystalline solid

Data sourced from references[9][10][11].

Critical Safety Precautions

WARNING: Phosphorus trichloride is a highly toxic, corrosive, and water-reactive substance. This protocol must be executed within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • General Handling:

    • Always handle PCl₃ in a well-ventilated chemical fume hood.[12]

    • Avoid contact with skin, eyes, and mucous membranes. PCl₃ causes severe chemical burns.[13]

    • Prevent all contact with water or moisture, as it reacts violently and exothermically to release toxic and corrosive gases (HCl and phosphoric acid).[13][14][15]

    • Work away from any ignition sources.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[15][16]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before each use.[15][16]

    • Body Protection: Wear a fire-retardant laboratory coat and consider a chemical-resistant apron.[13][16]

    • Respiratory Protection: In case of inadequate ventilation or potential for exposure, use a full-face respirator with an appropriate acid gas/inorganic vapor cartridge.[14][15]

  • Emergency Procedures:

    • Spills: DO NOT USE WATER. Cover the spill with a dry, inert absorbent material such as dry sand or vermiculite.[13] Scoop up the material using spark-resistant tools and place it in a tightly sealed container for hazardous waste disposal.

    • Fire: DO NOT USE WATER or carbon dioxide extinguishers.[16] Use a Class D dry powder extinguisher (e.g., Met-L-X) or smother the fire with dry sand.[13][16]

    • Exposure:

      • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][14]

      • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][14]

      • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar transformations.[10]

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks, Buchner funnel)

  • Rotary evaporator

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A Setup & Inerting (Dry glassware, N₂ atmosphere) B Charge Reagents (Add 4-Ethoxy-3-nitropyridine HCl and anhydrous solvent) A->B C Cool Reaction (Cool to 0 °C in ice bath) B->C D Slow Addition of PCl₃ (Add PCl₃ dropwise via addition funnel) C->D E Heat to Reflux (Warm to RT, then heat to reflux for specified time) D->E F Reaction Monitoring (Monitor by TLC or LC-MS) E->F G Cool & Quench (Cool to RT, then carefully pour onto crushed ice) F->G H Neutralize & Extract (Adjust pH with base, extract with organic solvent) G->H I Dry & Concentrate (Dry organic layer, remove solvent via rotary evaporator) H->I J Purify Product (Recrystallization or column chromatography) I->J

Caption: Figure 2: Step-by-step workflow for the synthesis of 4-chloro-3-nitropyridine.

Step-by-Step Procedure
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried before assembly to remove any trace moisture. Assemble the three-neck flask with the reflux condenser, addition funnel, and an inert gas inlet.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the three-neck flask, add this compound (10.0 g, 48.9 mmol) and an anhydrous, non-protic solvent such as toluene or chloroform (150 mL). Begin stirring to form a suspension.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • PCl₃ Addition: Slowly add phosphorus trichloride (13.4 g, 8.1 mL, 97.8 mmol, 2.0 equivalents) to the addition funnel. Add the PCl₃ dropwise to the cooled reaction mixture over 30-45 minutes. Causality: A slow, controlled addition at low temperature is critical to manage the initial exotherm of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain it for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare crushed ice (approx. 300 g). CAUTION: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure 4-chloro-3-nitropyridine as a yellow solid.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the heating mantle is maintaining the correct reflux temperature.
Inactive PCl₃ due to hydrolysis.Use a fresh bottle of PCl₃ or distill the reagent under an inert atmosphere before use.
Low Yield Moisture contamination deactivating the PCl₃.Ensure all glassware is scrupulously dried and the reaction is run under a strict inert atmosphere.
Product loss during work-up.Ensure pH is fully neutralized before extraction. Perform multiple extractions to maximize product recovery.
Formation of Byproducts Reaction temperature too high, causing degradation.Maintain a steady, controlled reflux. Avoid aggressive, uncontrolled heating.
Impure starting materials.Verify the purity of the this compound by NMR or melting point before starting.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the synthesis of 4-chloro-3-nitropyridine from this compound using phosphorus trichloride. By understanding the underlying chemical principles and adhering strictly to the safety and handling precautions, researchers can effectively utilize this procedure to generate this valuable synthetic intermediate. The key to success lies in the rigorous exclusion of moisture and careful control of the reaction conditions.

References

Continuous Flow Synthesis of 4-Ethoxy-3-nitropyridine Hydrochloride: A Protocol for Enhanced Safety and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed protocol for the synthesis of 4-Ethoxy-3-nitropyridine hydrochloride, a key building block in pharmaceutical and agrochemical development, utilizing continuous flow chemistry.[1] Nitration reactions are notoriously energetic and pose significant safety challenges in traditional batch processing.[2][3] By leveraging the advantages of flow chemistry, such as superior thermal control, rapid mixing, and minimized reaction volumes, this protocol offers an inherently safer, more efficient, and scalable alternative.[4][5][6][7] We will detail the experimental setup, step-by-step procedures from reaction to in-line workup, and process optimization strategies, providing researchers with a robust framework for producing this valuable intermediate.

Introduction: The Case for Flow Chemistry in Nitropyridine Synthesis

4-Ethoxy-3-nitropyridine and its hydrochloride salt are versatile intermediates used in the synthesis of a range of biologically active molecules.[1] Their synthesis, however, requires a nitration step—a class of reaction well-known for being highly exothermic and fast.[2] In conventional batch reactors, scaling up such processes can lead to poor heat transfer, the formation of dangerous "hot spots," and an increased risk of runaway reactions, compromising both safety and product selectivity.[8]

Continuous flow chemistry emerges as a transformative solution to these challenges.[9] This technology involves performing chemical reactions in a continuously flowing stream within a microreactor or a coiled tube.[10] The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat dissipation, while precise control over parameters like residence time, temperature, and stoichiometry leads to higher yields, improved product consistency, and enhanced safety.[6][9][11] By minimizing the volume of hazardous material present at any given moment, flow chemistry provides an intrinsically safer environment for performing energetic reactions like nitration.[3][5][7]

This guide explains the causality behind the experimental choices, offering a protocol that is not just a series of steps but a self-validating system for the modern synthesis laboratory.

Reaction Pathway and Mechanistic Considerations

The synthesis proceeds via the electrophilic aromatic substitution (nitration) of 4-ethoxypyridine. The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the ethoxy group at the 4-position is an activating, ortho-, para-directing group, which facilitates the introduction of the nitro group at the adjacent 3-position.

The reaction typically employs a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction: 4-Ethoxypyridine + HNO₃/H₂SO₄ → 4-Ethoxy-3-nitropyridine

The subsequent conversion to the hydrochloride salt is achieved during the workup phase by introducing hydrochloric acid, which protonates the basic pyridine nitrogen, aiding in purification and improving the compound's stability and handling characteristics.

Experimental Workflow and Protocol

This protocol is designed for a laboratory-scale continuous flow system. The components are modular and can be adapted based on available equipment.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Ethoxypyridine≥98%Standard chemical supplier
Fuming Nitric Acid (90%)Reagent GradeStandard chemical supplier
Sulfuric Acid (98%)Reagent GradeStandard chemical supplier
Dichloromethane (DCM)HPLC GradeStandard chemical supplier
Saturated Sodium BicarbonateAqueous SolutionPrepared in-house
Hydrochloric Acid2M in Diethyl EtherStandard chemical supplier
Anhydrous Sodium SulfateReagent GradeStandard chemical supplier
Equipment Setup

The core of the setup consists of two syringe pumps for reagent delivery, a T-mixer for combining the streams, a temperature-controlled reactor coil, a back-pressure regulator (BPR) to maintain a single-phase flow, and a subsequent quenching/extraction setup.

Diagram: Continuous Flow Nitration Setup

Flow_Setup cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_workup In-line Quench & Workup P1 Pump A (4-Ethoxypyridine in H₂SO₄) Mixer1 T-Mixer P1->Mixer1 Stream A P2 Pump B (Fuming HNO₃) P2->Mixer1 Stream B Reactor PFA Reactor Coil (e.g., 10 mL, 1 mm ID) in Thermostatic Bath Mixer1->Reactor Mixed Reagents BPR Back-Pressure Regulator (100 psi) Reactor->BPR Mixer2 T-Mixer (Quench) BPR->Mixer2 P3 Pump C (Sat. NaHCO₃ (aq)) P3->Mixer2 Quench Stream Collector Product Collection (for further workup) Mixer2->Collector Quenched Reaction Mixture

Caption: Schematic of the continuous flow system for the nitration of 4-ethoxypyridine.

Preparation of Reagent Solutions
  • Stream A: Carefully and slowly add 4-ethoxypyridine (e.g., 5.0 g) to concentrated sulfuric acid (98%, 25 mL) under cooling in an ice bath to create a stock solution. Causality: Dissolving the substrate in sulfuric acid ensures miscibility with the nitrating stream and pre-activates the substrate.

  • Stream B: Use fuming nitric acid (90%) directly.

  • Stream C (Quench): Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Step-by-Step Protocol
  • System Priming: Prime all pumps and lines with the corresponding solvents (e.g., sulfuric acid for Pump A, water for Pump B, water for Pump C) to ensure the system is free of air bubbles and operating smoothly.

  • Temperature Stabilization: Set the thermostatic bath for the reactor coil to the desired temperature (e.g., 25 °C). Allow the system to reach thermal equilibrium.

  • Initiate Flow:

    • Start Pump A (4-ethoxypyridine solution) at a flow rate of 0.8 mL/min.

    • Simultaneously, start Pump B (fuming HNO₃) at a flow rate of 0.2 mL/min. This establishes a 4:1 volumetric ratio and a specific molar equivalence.

    • The combined flow rate is 1.0 mL/min. For a 10 mL reactor, this corresponds to a residence time of 10 minutes.

  • Reaction: The two streams combine in the T-mixer and flow through the reactor coil where the nitration occurs. The back-pressure regulator ensures the reaction mixture remains a single, non-boiling phase.

  • In-line Quenching: The acidic reaction output from the BPR is immediately combined at a second T-mixer with the quenching stream (Pump C, sat. NaHCO₃) flowing at a higher rate (e.g., 2.0 mL/min) to neutralize the strong acids and stop the reaction. Causality: Immediate quenching is crucial to prevent over-nitration or other side reactions that can occur if the product remains in the highly acidic environment.[8]

  • Collection & Steady State: Collect the biphasic output from the quench mixer. Discard the initial output for the first 2-3 residence times (20-30 minutes) to ensure the system has reached a steady state. A consistent output color and temperature are indicators of steady state.

  • In-line Analysis (Optional but Recommended): An in-line FTIR or UV-Vis probe can be placed after the reactor (before quenching) to monitor the formation of the product and consumption of the starting material in real-time.[12][13] This allows for precise determination of reaction completion and steady-state conditions.[14][15]

Workup and Purification
  • Extraction: Transfer the collected, quenched mixture to a separatory funnel. Add dichloromethane (DCM) to extract the organic product. Separate the layers and extract the aqueous layer again with DCM.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Salt Formation: Cool the dried organic solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.

Diagram: Overall Synthesis Workflow

Workflow Start Prepare Reagent Solutions FlowReaction Continuous Flow Nitration (T-Mixing, Coil Reactor) Start->FlowReaction Quench In-line Quenching (Sat. NaHCO₃) FlowReaction->Quench Exiting Reactor Extraction Liquid-Liquid Extraction (DCM/Water) Quench->Extraction Drying Dry Organic Phase (Na₂SO₄) Extraction->Drying SaltFormation HCl Salt Formation (HCl in Ether) Drying->SaltFormation Isolation Filtration & Drying SaltFormation->Isolation End Pure Product: 4-Ethoxy-3-nitropyridine HCl Isolation->End

Caption: Logical workflow from reagent preparation to final product isolation.

Process Parameters and Optimization Data

The following table summarizes typical starting parameters and expected outcomes. Optimization is key and can be achieved rapidly in a flow system by systematically varying one parameter at a time.

ParameterValueRationale / Optimization Insight
Substrate Concentration ~0.8 M in H₂SO₄Higher concentrations increase throughput but may pose solubility or exotherm challenges.
Flow Rate (Stream A) 0.8 mL/minAdjust in tandem with Stream B to control residence time and stoichiometry.
Flow Rate (Stream B) 0.2 mL/minThe ratio of A:B controls the equivalents of HNO₃. Reducing this can minimize side products.
Residence Time 10 minCan be decreased by increasing total flow rate. Shorter times may be sufficient at higher temperatures.
Reaction Temperature 25 °CIncreasing temperature (e.g., to 40-50 °C) will accelerate the reaction but may decrease selectivity. The excellent thermal control of flow reactors makes exploring this safe.[2]
Back Pressure 100 psi (7 bar)Ensures solvents remain in the liquid phase and suppresses gas formation, leading to stable flow.
Typical Yield 85-95%Highly dependent on precise parameter control.
Purity (by HPLC) >98%Impurities are often isomers or di-nitro products, which can be minimized by optimizing temperature and stoichiometry.

Safety Considerations

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them inside a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reaction: While flow chemistry inherently mitigates the risk of thermal runaway, the reaction is still highly exothermic.[5][6] Ensure the temperature control system is robust and that reagent lines are secure.

  • System Integrity: Use chemically resistant tubing (e.g., PFA, PTFE) and connectors. Regularly inspect the system for leaks, especially when operating under pressure.

  • Quenching: The quenching process with sodium bicarbonate will generate CO₂ gas. Ensure the collection vessel is adequately vented to avoid pressure buildup.

Conclusion

This application note demonstrates a robust and scalable continuous flow method for the synthesis of this compound. By transitioning from traditional batch methods, researchers and drug development professionals can achieve significantly improved safety, process control, and efficiency.[4][16] The precise manipulation of reaction parameters in a flow reactor not only enhances yield and purity but also facilitates rapid optimization and seamless scaling from laboratory discovery to production.[10][11]

References

Application Notes and Protocols for the Scalable Synthesis of Medicinal Products Using 4-Ethoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Ethoxy-3-nitropyridine in Medicinal Chemistry

4-Ethoxy-3-nitropyridine is a highly functionalized heterocyclic building block that has garnered significant attention in the pharmaceutical industry.[1][2] Its strategic importance lies in the unique electronic properties conferred by the pyridine ring, an ethoxy group, and a nitro group. The pyridine core is a prevalent motif in numerous FDA-approved drugs.[3] The electron-withdrawing nature of the nitro group significantly activates the C4 position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex drug molecules.[1] Furthermore, the nitro group can be readily reduced to a primary amine, providing a versatile handle for a wide array of subsequent chemical transformations. These features make 4-ethoxy-3-nitropyridine a valuable precursor for the scalable synthesis of a diverse range of bioactive compounds, including kinase inhibitors for oncology. This guide provides detailed protocols and scientific rationale for the utilization of 4-ethoxy-3-nitropyridine in the synthesis of key pharmaceutical intermediates.

Core Chemical Principles: Reactivity and Synthetic Utility

The synthetic utility of 4-ethoxy-3-nitropyridine is primarily dictated by two key reactive sites: the C4 position and the nitro group.

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The ethoxy group at the C4 position is a moderately good leaving group, especially when the pyridine ring is activated by the adjacent electron-withdrawing nitro group at C3. This activation renders the C4 carbon electrophilic and susceptible to attack by various nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental for introducing diverse functionalities and building the core scaffolds of many medicinal products.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group under various conditions, most commonly through catalytic hydrogenation. This transformation is pivotal as it introduces a nucleophilic amino group that can participate in a plethora of bond-forming reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic rings.

The strategic combination of these two transformations allows for a modular and convergent approach to the synthesis of complex molecular architectures from a readily available starting material.

Scalable Synthesis of a Key Pharmaceutical Intermediate: 4-Amino-3-nitropyridine

A primary and highly valuable transformation of 4-ethoxy-3-nitropyridine is its conversion to 4-amino-3-nitropyridine. This intermediate is a crucial building block for a variety of medicinal compounds. The following protocol details a scalable and efficient method for this synthesis.

Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine

This protocol describes the nucleophilic substitution of the ethoxy group with an amino group using ammonium acetate.

Materials:

  • 4-Ethoxy-3-nitropyridine

  • Ammonium acetate

  • Water (deionized)

  • Phosphorus pentoxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).[4]

  • Heating: Heat the reaction mixture to 120°C in an oil bath. The solid mixture will melt to form a homogeneous liquid.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an ethyl acetate:triethylamine (10:1) solvent system. The reaction is typically complete within 2.5 hours.[4]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. A yellow precipitate will form.[4]

  • Filtration and Washing: Collect the yellow precipitate by filtration, and wash it thoroughly with water.[4]

  • Drying: Dry the collected solid in a vacuum oven at 60°C over phosphorus pentoxide to yield 4-amino-3-nitropyridine.[4]

Expected Yield: 75%[4]

Characterization: The product can be characterized by mass spectrometry, which should show a [M+H]+ peak at m/z 140.04.[4]

Data Summary: Synthesis of 4-Amino-3-nitropyridine
Starting MaterialReagentSolventTemperatureTimeProductYield
4-Ethoxy-3-nitropyridineAmmonium AcetateNone120°C2.5 h4-Amino-3-nitropyridine75%[4]

Application in the Synthesis of a Kinase Inhibitor Intermediate

Substituted nitropyridines are key intermediates in the synthesis of numerous kinase inhibitors, including the anti-cancer drug Dasatinib. While a direct synthesis from 4-ethoxy-3-nitropyridine is not commonly published, the closely related and synthetically accessible 4-chloro-3-nitropyridine serves as a vital precursor. The chemical principles and transformations are directly analogous. The following workflow illustrates a conceptual synthetic pathway towards a key intermediate for Dasatinib, highlighting the utility of the 4-substituted-3-nitropyridine scaffold.

Conceptual Workflow: Towards a Dasatinib Intermediate

G cluster_0 Core Transformations cluster_1 Coupling and Final Assembly A 4-Chloro-3-nitropyridine B Nucleophilic Aromatic Substitution (SNAr) A->B Amine Nucleophile C Substituted Aminopyridine B->C D Nitro Group Reduction C->D e.g., Catalytic Hydrogenation E Diaminopyridine Derivative D->E G Coupling Reaction E->G F Thiazole Carboxamide Intermediate F->G H Dasatinib Precursor G->H I Final Functionalization H->I e.g., Piperazine addition J Dasatinib I->J

Caption: Conceptual workflow for the synthesis of Dasatinib.

This workflow illustrates the key steps in the synthesis of Dasatinib, starting from a 4-chloro-3-nitropyridine precursor. The initial nucleophilic aromatic substitution, followed by the reduction of the nitro group, are critical transformations that can be conceptually applied from 4-ethoxy-3-nitropyridine.

Scalable Reduction of the Nitro Group: A General Protocol

The reduction of the nitro group to a primary amine is a crucial step in many synthetic routes. Catalytic hydrogenation is a clean, efficient, and scalable method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of a Nitropyridine Derivative

This protocol provides a general method for the reduction of a nitropyridine to the corresponding aminopyridine using palladium on carbon as a catalyst.

Materials:

  • Nitropyridine derivative (e.g., 4-amino-3-nitropyridine)

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Hydrogenation vessel (e.g., Parr shaker or H-Cube)

  • Filtration apparatus with Celite®

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitropyridine derivative in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude aminopyridine derivative.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Conclusion

4-Ethoxy-3-nitropyridine is a versatile and strategically important building block for the scalable synthesis of medicinal products. Its reactivity at the C4 position via nucleophilic aromatic substitution and the facile reduction of its nitro group provide a powerful synthetic platform for accessing a wide range of complex molecular architectures. The protocols and principles outlined in this guide demonstrate the practical utility of 4-ethoxy-3-nitropyridine and its derivatives in the efficient and scalable production of key pharmaceutical intermediates. For researchers and drug development professionals, a thorough understanding of the chemistry of this and related nitropyridine scaffolds is essential for the innovation of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethoxy-3-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Ethoxy-3-nitropyridine hydrochloride (CAS No. 94602-04-7). The purification of this critical building block is paramount for ensuring the integrity of downstream applications, from pharmaceutical synthesis to materials science.[1] This document provides in-depth, experience-driven answers to common purification challenges, structured to help you troubleshoot experiments and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound's properties and handling.

Q1: What are the basic properties of this compound?

A1: this compound is a versatile intermediate used in the synthesis of various biologically active molecules.[1] Its hydrochloride salt form generally enhances stability and can improve solubility in certain polar solvents.[2] Key properties are summarized below.

PropertyValueSource
CAS Number 94602-04-7[1]
Molecular Formula C₇H₈N₂O₃·HCl[1]
Molecular Weight 204.61 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 268-273 °C[1]
Storage Conditions Store at 0-8 °C[1]

Q2: What are the most common impurities I might encounter during its synthesis?

A2: The impurity profile depends heavily on the synthetic route. A common pathway involves the nitration of 4-ethoxypyridine N-oxide, followed by deoxygenation, or direct substitution reactions on a nitropyridine core.[3][4] Potential impurities include:

  • Starting Materials: Unreacted 4-hydroxypyridine, 4-chloropyridine, or their derivatives.

  • Regioisomers: Isomeric nitropyridines (e.g., 4-ethoxy-2-nitropyridine or 4-ethoxy-5-nitropyridine) may form during the nitration step.[5] Separating these can be challenging due to similar physical properties.

  • N-Oxide Precursor: Incomplete deoxygenation can leave residual 4-ethoxy-3-nitropyridine N-oxide.[4]

  • Hydrolysis Products: Presence of water under certain pH conditions can lead to the formation of 4-hydroxy-3-nitropyridine.

  • Polymeric/Colored Byproducts: Highly colored impurities often arise from side reactions during nitration or prolonged heating.[3]

Q3: What initial safety precautions are essential when handling this compound?

A3: As with any chemical reagent, proper safety protocols are crucial.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. For handling the powder, a dust mask is recommended.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1][6] The recommended storage temperature is 0-8 °C.[1]

Section 2: Troubleshooting & Optimization Guide

This section is formatted to address specific problems you may encounter during purification, primarily focusing on recrystallization—the most common technique for this type of solid compound.[7]

Recrystallization Issues

Problem: My product "oils out" during cooling instead of forming crystals.

  • Possible Cause 1: Incorrect Solvent Polarity. The principle of recrystallization relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[7][8] If the solvent is too "good" (i.e., too similar in polarity to your compound), the product can remain supersaturated even upon cooling, forming an oil.

    • Solution: The ideal solvent system needs to be empirically determined. Since this compound is a polar salt, polar protic solvents are a good starting point. Experiment with a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol or methanol) and then slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate or diethyl ether) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[9]

  • Possible Cause 2: Cooling Rate is Too Rapid. When a saturated solution is cooled too quickly, molecules do not have sufficient time to orient themselves into a crystal lattice. This rapid drop in solubility forces the compound out of solution as an amorphous oil.

    • Solution: Practice patience. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, crystal formation should have begun. Only then should you transfer the flask to an ice bath to maximize the yield.[7][8]

  • Possible Cause 3: Presence of Impurities. Certain impurities can act as "eutectics," lowering the melting point of the mixture and inhibiting the formation of a stable crystal lattice, leading to oiling.

    • Solution: If the crude material is heavily contaminated, especially with colored tars, perform a pre-purification step. Dissolve the crude solid in the hot recrystallization solvent and add a small amount of activated charcoal (1-2% by weight). Keep the solution hot for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal and adsorbed impurities before proceeding with the cooling step.

Problem: My final yield after recrystallization is very low.

  • Possible Cause 1: Excessive Solvent Usage. The most common cause of low recovery is using too much solvent during the initial dissolution step. Any compound that remains soluble in the cold "mother liquor" will be lost during filtration.[10]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the hot solvent in small portions to the solid, swirling and heating, until dissolution is just complete.[8]

  • Possible Cause 2: Premature Crystallization. If the compound crystallizes too early, such as during a hot filtration step, significant product loss will occur.

    • Solution: To prevent this, use a pre-heated funnel and receiving flask for hot filtration. It is also wise to add a small excess of solvent (~5-10%) before performing a hot filtration to ensure the compound remains in solution. This excess can be boiled off before cooling the filtrate.

Problem: The final product is still colored (e.g., yellow or brownish).

  • Possible Cause: Persistent Colored Impurities. Nitroaromatic compounds are often prone to forming colored byproducts. These impurities may be present in small quantities but have high extinction coefficients, making them highly visible.

    • Solution: As mentioned previously, an activated charcoal treatment is highly effective for removing colored impurities. If a single recrystallization is insufficient, a second round may be necessary. Ensure you are using high-purity solvents, as impurities in the solvent can also introduce color.

Problem: Purity (assessed by HPLC or melting point) has not improved.

  • Possible Cause: Co-crystallizing Impurity. If an impurity has nearly identical solubility characteristics to your target compound (e.g., a regioisomer), recrystallization may be ineffective at separating them.

    • Solution 1: Re-evaluate the Solvent System. A different solvent or solvent mixture may offer better discrimination between the product and the impurity. This requires systematic screening.

    • Solution 2: Consider an Alternative Purification Method. If recrystallization fails, you may need a more powerful technique. One strategy is to perform an acid-base extraction. Dissolve the crude hydrochloride salt in water, make the solution basic (e.g., with Na₂CO₃) to a pH > 10, and extract the free base into an organic solvent like chloroform or dichloromethane.[11] Wash the organic layer, dry it, and then re-precipitate the pure hydrochloride salt by bubbling gaseous HCl through the solution or by adding a solution of HCl in an anhydrous solvent (e.g., HCl in ether).[11] This process can effectively remove non-basic impurities.

Section 3: Visualization of Workflows

Visual aids can clarify complex decision-making processes in the lab.

G cluster_start Initial State cluster_process Purification Process cluster_analysis Analysis & Outcome Start Crude 4-Ethoxy-3-nitropyridine HCl Dissolve Dissolve in MINIMUM Hot Solvent Start->Dissolve Charcoal Optional: Add Activated Charcoal Dissolve->Charcoal Colored? HotFilter Hot Filter to Remove Insolubles/Charcoal Dissolve->HotFilter Not Colored & No Solids Charcoal->HotFilter Cool Cool Slowly to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Isolate Isolate Crystals (Vacuum Filtration) IceBath->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analysis Analyze Purity (MP, HPLC, NMR) Dry->Analysis Pure Pure Product Analysis->Pure Meets Specs Impure Product Impure Analysis->Impure Fails Specs

Caption: General workflow for the recrystallization of 4-Ethoxy-3-nitropyridine HCl.

G cluster_oiling Troubleshooting 'Oiling Out' cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity Start Recrystallization Attempted Problem What is the issue? Start->Problem Oiling Product Oiled Out Problem->Oiling No Crystals LowYield Low Yield Problem->LowYield Low Mass LowPurity Purity Not Improved Problem->LowPurity Bad Analysis Solvent1 Change Solvent System (e.g., try mixed solvents) Oiling->Solvent1 Cooling Cool Solution Slower Oiling->Cooling Seed Add a Seed Crystal Oiling->Seed Solvent2 Use Less Hot Solvent LowYield->Solvent2 Ice Ensure Thorough Cooling (Ice Bath) LowYield->Ice MotherLiquor Consider Second Crop from Mother Liquor LowYield->MotherLiquor Recrystallize Perform Second Recrystallization LowPurity->Recrystallize Charcoal Use Activated Charcoal (for color) LowPurity->Charcoal AcidBase Switch to Acid-Base Extraction LowPurity->AcidBase

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 4: Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Example: Ethanol)

This protocol provides a general framework. The ideal solvent must be determined experimentally.

  • Preparation: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: In a separate beaker, heat approximately 50 mL of ethanol to a gentle boil.

  • Dissolution: Place the Erlenmeyer flask on a stirring hotplate. Add the hot ethanol to the crude solid in small portions (1-2 mL at a time) while stirring until the solid just dissolves. Note the total volume of solvent used.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and gently reheat to boiling for 5 minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a non-conductive surface. Crystals should begin to form.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment via Melting Point

A sharp melting point range close to the literature value is a good indicator of high purity.[7]

  • Sample Preparation: Ensure the purified sample is completely dry. Finely crush a small amount of the crystals on a watch glass.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Measurement: Place the capillary in a melting point apparatus. Heat rapidly to about 20 °C below the expected melting point (268 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Interpretation:

    • High Purity: A narrow melting point range (e.g., 1-2 °C) that is close to the literature value.

    • Impure Sample: A broad and depressed melting point range (e.g., >3 °C below the literature value).

References

Managing side reactions in the nitration of ethoxy-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing synthetic challenges in the nitration of ethoxy-pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter complexities in these critical electrophilic aromatic substitution reactions. Here, we move beyond simple protocols to dissect the underlying mechanisms of common side reactions, offering field-proven troubleshooting strategies and detailed experimental workflows to enhance reaction efficiency, regioselectivity, and yield.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent problems encountered during the nitration of ethoxy-pyridine substrates. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions grounded in chemical principles.

Q1: My reaction yields a mixture of regioisomers. How can I improve selectivity for the desired product?

Probable Cause: The regiochemical outcome of ethoxy-pyridine nitration is a delicate balance between the directing effects of two competing groups: the ring nitrogen and the ethoxy substituent.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and becomes protonated under strongly acidic nitrating conditions. The resulting pyridinium cation is a powerful electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the meta position (C3 or C5).[1][2]

  • Ethoxy Group (-OEt): The ethoxy group is an activating, ortho, para-director due to resonance donation from its oxygen lone pairs.

The final regioselectivity depends on which of these effects dominates. Poor selectivity arises when reaction conditions allow for nitration on both the protonated (pyridinium) and unprotonated (free base) forms of the substrate, or when the directing effects lead to multiple accessible positions.

Solutions & Scientific Rationale:

  • Control the Acidity: The degree of protonation on the ring nitrogen is the most critical variable. Using less aggressive acidic conditions can favor nitration on the unprotonated pyridine, allowing the activating ethoxy group's directing effect to dominate.

  • Utilize Pyridine N-Oxide: A robust strategy is to first oxidize the starting material to the corresponding pyridine-N-oxide. The N-oxide group is strongly activating and directs electrophiles specifically to the C4 (para) position.[3][4] The N-oxide can be readily removed in a subsequent step (e.g., with PCl₃) to yield the desired 4-nitro-ethoxy-pyridine.

  • Alternative Nitrating Systems: Traditional mixed acid (HNO₃/H₂SO₄) is harsh. Consider milder, modern nitrating agents that operate under less acidic conditions, thereby minimizing protonation of the pyridine ring.[5]

Troubleshooting Workflow for Regioselectivity

Caption: Decision tree for troubleshooting poor regioselectivity.

Q2: I'm observing significant amounts of a dinitrated product. How can this be prevented?

Probable Cause: Over-nitration, or dinitration, occurs when the reaction conditions are too harsh (high temperature, high concentration of nitrating agent, extended reaction time) for the activated nature of the ethoxy-pyridine ring.[5] While the first nitro group is deactivating, the activating power of the ethoxy group can still render the mono-nitrated product susceptible to a second electrophilic attack.

Solutions & Scientific Rationale:

  • Reduce Reaction Temperature: Electrophilic aromatic substitution is highly sensitive to temperature. Lowering the reaction temperature (e.g., maintaining 0-5 °C during addition and allowing a slow warm-up to room temperature) will decrease the reaction rate and significantly disfavor the higher activation energy pathway of the second nitration.

  • Control Stoichiometry: Use a precise stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Avoid large excesses which drive the reaction towards dinitration.

  • Slow Addition: Add the nitrating agent dropwise to a cooled solution of the substrate. This maintains a low instantaneous concentration of the electrophile, favoring mono-nitration.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the dinitrated species.

Q3: My desired product is contaminated with a hydroxyl-pyridine derivative. What is causing this and how do I stop it?

Probable Cause: This side product is a result of the acid-catalyzed hydrolysis of the ethoxy group. Under the strongly acidic and often aqueous conditions of nitration and work-up, the ether oxygen can be protonated, making the ethyl group a good leaving group (ethanol) that is displaced by water. This is particularly problematic at elevated temperatures.

Mechanism of Ethoxy Group Hydrolysis

Caption: Mechanism of acid-catalyzed hydrolysis of the ethoxy group.

Solutions & Scientific Rationale:

  • Anhydrous Conditions: Where possible, use nitrating systems that are inherently anhydrous. For example, using fuming nitric acid in oleum (fuming sulfuric acid) minimizes the presence of water.[6]

  • Lower Reaction Temperature: Hydrolysis is an activated process. Maintaining lower temperatures throughout the reaction and work-up will suppress this side reaction.

  • Careful Work-up: When quenching the reaction, do so by pouring the acid mixture onto ice, rather than adding water to the acid. This helps to rapidly dissipate heat. Neutralize the solution promptly but carefully at low temperatures to deprotonate the ether and reduce its susceptibility to hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q: Which nitrating system is best for my ethoxy-pyridine?

A: The "best" system depends on the specific substrate and desired regioselectivity. The table below compares common systems. For substrates sensitive to harsh conditions, a milder reagent like N-nitrosaccharin or a two-step N-oxide protocol is often superior to classic mixed acid.[7]

Nitrating SystemTypical ConditionsProsCons
HNO₃ / H₂SO₄ 0 °C to 110 °CInexpensive, powerfulHarsh conditions, risk of hydrolysis & over-nitration, often poor regioselectivity.[7]
KNO₃ / H₂SO₄ 0 °C to 50 °CMilder than mixed acid, better controlStill strongly acidic, potential for side reactions.
N₂O₅ / NaHSO₃ Low TemperatureHigh yields for β-nitration, non-EAS mechanismRequires handling of N₂O₅, complex mechanism.[8][9]
N-Oxide then Nitration 60 °C to 130 °CExcellent selectivity for C4-nitration, activates the ringAdds two steps (oxidation and reduction) to the sequence.[10]

Q: How can I effectively purify my nitro-ethoxy-pyridine product from side products?

A: Purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: If you have acidic byproducts (like the hydrolyzed hydroxypyridine), you can often remove them with a basic wash (e.g., dilute NaHCO₃ or Na₂CO₃ solution) during the aqueous work-up. The desired nitro-product is typically much less acidic.

  • Column Chromatography: This is the most versatile method. Use a silica gel column with a gradient solvent system, typically starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane. Monitor fractions by TLC.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be a highly effective method for obtaining analytically pure material.

Q: What are the key safety considerations when performing these nitrations?

A: Nitration reactions are highly exothermic and involve strong acids and oxidizing agents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and acid-resistant gloves.

  • Fume Hood: All operations must be performed in a certified chemical fume hood.

  • Temperature Control: Use an ice bath to control the temperature during the addition of reagents. Never add water to concentrated acid.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to a large amount of ice with stirring.

  • Nitrous Fumes: Nitric acid reactions can produce toxic nitrogen oxide gases (NOₓ). Ensure adequate ventilation and consider a base trap (e.g., NaOH solution) for off-gassing.[10]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Nitration of 2-Ethoxy-Pyridine via the N-Oxide Strategy (C4-Selective)

This protocol is designed to maximize selectivity for the 4-nitro product, a common challenge.

Part A: Synthesis of 2-Ethoxy-Pyridine-N-Oxide

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-ethoxy-pyridine (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

  • Oxidation: Add 35% hydrogen peroxide (H₂O₂, 2.0-3.0 eq) portion-wise to the solution.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully destroy excess peroxide by adding a small amount of MnO₂ or sodium sulfite until a starch-iodide test is negative. Neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.

Part B: Nitration of 2-Ethoxy-Pyridine-N-Oxide

  • Setup: In a three-neck flask equipped with a thermometer, addition funnel, and nitrogen inlet, place the crude 2-ethoxy-pyridine-N-oxide (1.0 eq).

  • Acidification: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (H₂SO₄, 3-5 eq).

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated H₂SO₄ (2-3 eq) at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the N-oxide solution via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Quench & Isolation: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize slowly with a saturated Na₂CO₃ solution until pH 7-8. The product often precipitates and can be collected by filtration. Alternatively, extract with ethyl acetate.

  • Purification: Purify the crude 4-nitro-2-ethoxy-pyridine-N-oxide by recrystallization (acetone is often suitable) or column chromatography.[10]

Part C: Deoxygenation to 4-Nitro-2-Ethoxy-Pyridine

  • Setup: Dissolve the purified N-oxide (1.0 eq) in chloroform (CHCl₃) or acetonitrile.

  • Reduction: Add phosphorus trichloride (PCl₃, 1.5-2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: Cool the reaction, pour it onto ice, and basify with Na₂CO₃ solution. Extract with DCM, dry the organic layer, and concentrate. Purify the final product by column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxy-3-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxy-3-nitropyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors.[1] As a key intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial for project success.[1] This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.

Core Synthesis Overview: Nucleophilic Aromatic Substitution (SNAr)

The most reliable and common laboratory synthesis of 4-Ethoxy-3-nitropyridine involves the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine precursor, typically 4-chloro-3-nitropyridine, with an ethoxide source. The reaction is driven by the powerful electron-withdrawing effect of the nitro group (-NO₂) positioned ortho to the leaving group (chloride), which stabilizes the intermediate Meisenheimer complex.

The subsequent conversion to the hydrochloride salt is a critical step that not only facilitates purification but also significantly enhances the compound's long-term stability and handling characteristics.

Reaction Mechanism: Ethoxylation of 4-Chloro-3-nitropyridine

Caption: SNAr mechanism for the synthesis of 4-Ethoxy-3-nitropyridine.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis and purification of this compound.

General Troubleshooting Workflow

Caption: A decision tree for troubleshooting suboptimal reaction outcomes.

Q&A: Specific Issues and Solutions

Question 1: My reaction yield is very low, or the starting material is largely unreacted. What are the likely causes?

Answer: This is one of the most common issues and typically points to problems with reagents or reaction kinetics.

  • Cause A: Inactive Nucleophile (Ethoxide Source). If you are generating sodium ethoxide in situ from sodium metal or sodium hydride (NaH) and ethanol, the presence of water is highly detrimental. Water will preferentially react with Na or NaH, consuming your base. Similarly, commercially sourced sodium ethoxide can degrade upon exposure to air and moisture.

    • Solution: Always use anhydrous ethanol (<0.05% water). If using NaH, ensure it is a fresh dispersion and handle it under an inert atmosphere (Nitrogen or Argon). Consider using commercially available, sealed solutions of sodium ethoxide in ethanol.

  • Cause B: Insufficient Temperature or Time. The SNAr reaction on this substrate requires thermal energy to overcome the activation barrier. Room temperature reactions are often sluggish.

    • Solution: The reaction is typically run at elevated temperatures, often refluxing in ethanol (~78 °C). Monitor the reaction by TLC or LCMS to determine the point of completion. A typical reaction time might be 4-6 hours, but this should be confirmed empirically.[2]

  • Cause C: Poor Base Selection. If you are attempting the reaction with a weaker base like potassium carbonate (K₂CO₃) in ethanol, the concentration of the reactive ethoxide nucleophile will be much lower.

    • Solution: While weaker bases can work, they often require higher temperatures and longer reaction times. For reliable, high-yielding reactions, a strong base (NaH, Na, or NaOEt) is recommended to fully deprotonate ethanol and generate a high concentration of the nucleophile.

Question 2: My final product is contaminated with a significant side product. How do I identify and prevent it?

Answer: The primary side product in this reaction is typically 4-hydroxy-3-nitropyridine.

  • Identification: This impurity will have a different Rƒ value on a TLC plate and a distinct retention time in HPLC. Its mass will be lower than the desired product (loss of an ethyl group, -28 Da, and gain of a hydrogen, +1 Da).

  • Cause: Presence of Water. The formation of 4-hydroxy-3-nitropyridine is a result of a competing reaction where hydroxide (OH⁻), generated from water reacting with the base, acts as a nucleophile instead of ethoxide.

    • Prevention: The most critical preventative measure is ensuring a scrupulously anhydrous reaction environment.

      • Dry Glassware: Oven-dry all glassware before use.

      • Anhydrous Solvents: Use a sealed bottle of anhydrous ethanol.

      • Inert Atmosphere: When using highly reactive bases like NaH, maintain a positive pressure of an inert gas like nitrogen or argon throughout the addition and reaction period.

Question 3: I have a dark, tarry reaction mixture that is difficult to work up and purify. What went wrong?

Answer: Dark coloration and tar formation are indicative of decomposition. Nitropyridines can be sensitive to excessively harsh conditions.[3]

  • Cause A: Excessively High Temperature. While heat is required, prolonged heating at temperatures significantly above the reflux point of ethanol (e.g., in a sealed vessel) can lead to decomposition of the starting material or product.

  • Cause B: Excessively Strong Base/Concentration. Using a large excess of a very strong base, especially at high concentrations, can promote side reactions and degradation pathways.

    • Solution:

      • Control Temperature: Maintain a gentle reflux. Do not overheat.

      • Stoichiometry: Use a slight excess of the base and ethoxide source, typically 1.1 to 1.3 equivalents relative to the 4-chloro-3-nitropyridine. A large excess is unnecessary and can be detrimental.

      • Controlled Addition: If the reaction is exothermic upon addition of the base, consider adding the base portion-wise or using a dropping funnel at a lower initial temperature before heating to reflux.

Question 4: The final precipitation of the hydrochloride salt gives an oily product or very fine powder that is hard to filter. How can I improve the crystallization?

Answer: The physical form of the final salt is highly dependent on the precipitation conditions.

  • Cause A: Residual Water. If any water is present in the organic solvent (e.g., diethyl ether, ethyl acetate) during the addition of HCl, it can lead to the formation of a sticky hydrate or prevent clean crystallization.

  • Cause B: Rapid Precipitation. Adding the HCl solution or gas too quickly can cause the product to "crash out" of solution as an amorphous solid or oil, trapping impurities.

    • Solution:

      • Ensure Anhydrous Conditions: Dry the organic extract of the free base thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration.

      • Slow Addition: Add the HCl source (e.g., 2M HCl in diethyl ether, or gaseous HCl) slowly with vigorous stirring at a controlled temperature, often 0-5 °C.[2]

      • Trituration/Solvent Choice: If an oil forms, you can sometimes induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal. Alternatively, try trituration with a non-polar solvent like hexanes. The choice of precipitation solvent is key; diethyl ether, ethyl acetate, or a mixture with heptane are common choices.

Frequently Asked Questions (FAQ)

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, 4-Ethoxy-3-nitropyridine, is less polar than the potential 4-hydroxy side product but more polar than the 4-chloro starting material. For quantitative analysis and accurate impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

Q: How should I store the final this compound product? A: The hydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen.[5][6][7] Room temperature storage is generally acceptable.[6][7]

Q: Can I use other alcohols like methanol or isopropanol for this reaction? A: Yes, the SNAr reaction is versatile and can be performed with other alkoxides to generate the corresponding 4-alkoxy-3-nitropyridines. The reaction conditions (temperature, time) may need to be re-optimized for each specific alcohol, as the reactivity of the alkoxide and the boiling point of the alcohol will differ.

Q: What are the key safety precautions for this synthesis? A:

  • Sodium Hydride/Sodium Metal: Highly reactive and flammable, especially with water. Must be handled under an inert atmosphere by trained personnel.

  • 4-Chloro-3-nitropyridine: Is a toxic and irritating chemical. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • HCl Gas/Solutions: Corrosive. Handle in a well-ventilated fume hood.

Appendices

Appendix A: Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized for your specific laboratory scale and equipment.

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous ethanol (calculated to result in a ~0.5 M solution) under a nitrogen atmosphere.

  • Nucleophile Formation: Stir the suspension at room temperature for 30 minutes to allow for the complete formation of sodium ethoxide.

  • Substrate Addition: Dissolve 4-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (~78 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench and Work-up: Cool the mixture to room temperature and carefully quench by slowly adding water. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Salt Formation: Filter the dried organic solution and cool to 0 °C. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield this compound.

Appendix B: Reaction Optimization Parameters
ParameterCondition 1 (Standard)Condition 2 (Mild)Potential Outcome
Base NaH or NaOEt (1.2 eq)K₂CO₃ (2.0 eq)Condition 1 is faster and higher yielding. Condition 2 requires longer time/higher temp.
Solvent Anhydrous EthanolAnhydrous DMFDMF allows for higher temperatures which can speed up the reaction but may increase side product formation if not carefully controlled.
Temperature 78 °C (Reflux)50 °CLower temperatures will significantly slow the reaction rate, potentially leading to incomplete conversion.
Time 4-6 hours12-24 hoursReaction time must be determined by monitoring; longer times are needed for milder conditions.

References

Technical Support Center: Continuous Flow Reactions with 4-Ethoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for continuous flow applications. This guide is designed for researchers, scientists, and drug development professionals working with the continuous flow synthesis of 4-Ethoxy-3-nitropyridine and its derivatives. Nitration reactions, while synthetically powerful, present unique challenges, particularly concerning safety, selectivity, and process stability.[1][2] Continuous flow processing offers significant advantages over traditional batch methods by providing superior control over reaction parameters, enhancing safety, and improving consistency.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you to diagnose and resolve issues efficiently, ensuring the success and safety of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the continuous flow nitration of 4-Ethoxy-3-nitropyridine. Each issue is broken down into potential causes and actionable solutions.

Problem 1: Reactor Clogging or Blockage

Reactor clogging is one of the most common hurdles in flow chemistry, often caused by the formation of insoluble materials.[5][6] This can lead to dangerous pressure build-up and process failure.

Potential Causes:

  • Low Solubility of Reactants or Products: The starting material, 4-Ethoxy-3-nitropyridine, or the product itself may have limited solubility in the chosen solvent system, especially upon cooling post-reaction.

  • Precipitation of Byproducts: Inorganic salts formed during the reaction (e.g., from quenching) or degradation products can precipitate.[5]

  • Phase Miscibility Issues: In mixed-acid nitrations (e.g., HNO₃/H₂SO₄), the reaction is often a liquid-liquid biphasic system.[1][7] Poor mixing can lead to unstable emulsions or localized areas of high concentration, promoting precipitation.

  • Freezing of Reagents: If the reaction is run at low temperatures, one of the solvent or reagent streams could freeze.

Recommended Solutions:

  • Solvent System Optimization:

    • Action: Conduct preliminary solubility studies for your starting material and expected product in various organic solvents. Consider using a co-solvent to maintain the solubility of all components throughout the reaction.

    • Causality: Ensuring all species remain in solution is the most direct way to prevent precipitation-based clogging.

  • Temperature Adjustment:

    • Action: Gently increase the reactor temperature. A higher temperature can increase the solubility of your compounds.

    • Causality: Solubility is often temperature-dependent. However, be mindful that increased temperature can also accelerate side reactions, impacting selectivity.[8]

  • Introduce an Anti-Clogging Quench Stream:

    • Action: Before the primary collection or quenching vessel, introduce a T-mixer to add a stream of solvent in which the product is highly soluble. This is particularly useful if the product precipitates upon cooling.[2]

    • Causality: Diluting the reaction mixture or changing the solvent composition post-reaction can keep the product in solution before it has a chance to crystallize in the narrow tubing.

  • Employ Sonication:

    • Action: Place the reactor coil in an ultrasonic bath.

    • Causality: Ultrasound can break up solid agglomerates as they form, preventing them from growing large enough to cause a blockage.[5]

  • Reactor Type Selection:

    • Action: For reactions known to produce solids, consider using a Continuous Stirred Tank Reactor (CSTR) instead of a tubular reactor.[1][9]

    • Causality: CSTRs are designed to handle slurries and suspensions more effectively than narrow-bore tubing, mitigating clogging issues.[9]

Problem 2: Low Conversion or Incomplete Reaction

Achieving high conversion is critical for process efficiency and simplifies downstream purification.

Potential Causes:

  • Insufficient Residence Time: The reactants may not be spending enough time in the heated zone of the reactor to fully convert to the product.

  • Inadequate Mixing: In multiphase systems, poor mixing limits the interfacial area where the reaction occurs, slowing the reaction rate.[1][10]

  • Incorrect Stoichiometry: Inaccurate pump flow rates can lead to a non-optimal ratio of nitrating agent to substrate. High-viscosity reagents like mixed acids can cause deviations between the set and actual flow rates.[1][7]

  • Low Reaction Temperature: The activation energy for the reaction may not be met, resulting in a sluggish conversion rate.

Recommended Solutions:

  • Adjust Residence Time:

    • Action: Decrease the total flow rate of the pumps or increase the reactor volume (by using a longer coil). This increases the time the reagents spend under the reaction conditions.

    • Causality: For most reactions, longer residence times lead to higher conversion, until full conversion is reached.

  • Enhance Mixing:

    • Action: If using a simple T-mixer, consider upgrading to a static mixer or a "heart-shaped" micromixer to improve mixing efficiency, especially for biphasic reactions.[10][11]

    • Causality: Efficient mixing increases mass transfer between phases, which is often the rate-limiting step in heterogeneous reactions.[11]

  • Verify and Calibrate Flow Rates:

    • Action: Before starting the reaction, calibrate your pumps by measuring the volume of solvent delivered over a set period. This is crucial for viscous fluids. Applying a modest back-pressure (e.g., 0.5–2 bar) can also stabilize pump performance.[1][7]

    • Causality: Accurate stoichiometry is fundamental to reaction outcome. Ensuring the pumps deliver the intended flow rates guarantees the correct molar ratios are being mixed in the reactor.

  • Increase Reaction Temperature:

    • Action: Incrementally increase the reaction temperature in 5-10 °C steps.

    • Causality: Reaction rates typically double with every 10 °C increase in temperature (Arrhenius equation). This can significantly improve conversion, but monitor for byproduct formation.[10]

Troubleshooting Logic: Diagnosing Low Conversion

LowConversion Start Low Conversion Observed CheckPumps 1. Calibrate Pump Flow Rates Start->CheckPumps CheckTemp 2. Increase Reactor Temperature CheckPumps->CheckTemp Flow rates correct? CheckTime 3. Increase Residence Time CheckTemp->CheckTime Temp optimized? CheckMixing 4. Enhance Mixing (Static Mixer?) CheckTime->CheckMixing Time sufficient? Resolved Issue Resolved CheckMixing->Resolved Mixing enhanced?

Caption: A decision tree for troubleshooting low reaction conversion.

Problem 3: Poor Selectivity (Formation of Di-nitro or Other Byproducts)

Nitration reactions are notorious for over-reaction, leading to di-nitrated or oxidized impurities.[1][7]

Potential Causes:

  • Excessive Residence Time or Temperature: Allowing the product to remain under harsh nitrating conditions for too long or at too high a temperature can promote a second nitration or degradation.

  • High Concentration of Nitrating Agent: A large excess of the nitrating agent increases the statistical probability of multiple nitrations.

  • Inefficient Quenching: If the reaction is not stopped abruptly and completely, it can continue to react in the collection vessel, leading to byproduct formation.[1][7]

Recommended Solutions:

  • Precisely Control Residence Time:

    • Action: Systematically decrease the residence time (by increasing flow rates) to find the "sweet spot" that maximizes desired product formation without allowing for significant byproduct generation.

    • Causality: Flow chemistry's key advantage is precise residence time control. This allows you to "trap" the kinetically favored monosubstituted product before the thermodynamically favored, but slower-forming, byproducts can accumulate.[1]

  • Optimize Stoichiometry:

    • Action: Reduce the molar equivalents of the nitrating agent relative to the 4-Ethoxy-3-nitropyridine substrate. Aim for the lowest ratio that still provides acceptable conversion.

    • Causality: Limiting the excess of the nitrating species directly reduces the driving force for over-nitration.

  • Implement an Efficient Quench:

    • Action: Ensure the reactor output stream is immediately introduced into a well-stirred, cooled quenching solution (e.g., ice-cold water or a basic aqueous solution).[1][7] A CSTR can be an excellent choice for a quenching vessel.[9]

    • Causality: A rapid and effective quench deactivates the nitrating agent, instantly stopping the reaction and preserving the product distribution achieved within the reactor.

Frequently Asked Questions (FAQs)

Q1: What materials should I use for my reactor and tubing when working with mixed nitric and sulfuric acids? A: Material compatibility is critical for safety and longevity. For mixed acids, Hastelloy® is an excellent choice due to its high corrosion resistance. Perfluoroalkoxy alkanes (PFA) and Polytetrafluoroethylene (PTFE) are suitable for tubing and fittings. While 316L stainless steel is sometimes used, it can be susceptible to corrosion, especially at elevated temperatures with concentrated sulfuric acid.[1][7] Always consult a chemical compatibility chart for your specific conditions.

Q2: How can I monitor the reaction progress in real-time? A: Integrating Process Analytical Technology (PAT) is highly recommended. In-line spectroscopic methods like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) or Raman spectroscopy are powerful tools.[12][13] A flow cell is placed in the output stream (after the back-pressure regulator) to continuously acquire spectra, allowing you to monitor the disappearance of reactants and the appearance of products in real-time.[12] This enables rapid optimization without the need for laborious offline sampling and analysis.[12][14]

Q3: What are typical starting parameters for a pyridine N-oxide nitration in flow? A: While every reaction requires optimization, a good starting point for the nitration of a pyridine derivative like 4-Ethoxy-3-nitropyridine (or its N-oxide precursor) would be:

  • Temperature: 80 - 120 °C[10][15]

  • Residence Time: 2 - 10 minutes[10][15]

  • Reagents: A solution of the substrate in a suitable solvent (e.g., H₂SO₄) and a separate stream of the nitrating agent (e.g., fuming HNO₃ or a mixed acid solution).

  • Stoichiometry: Start with a slight excess of the nitrating agent (e.g., 1.1 - 1.5 equivalents).

Parameter Starting Points Table

Parameter Starting Range Rationale
Temperature 80 - 120 °C Pyridine rings are electron-deficient and require elevated temperatures for nitration.[10]
Residence Time 2 - 10 min Provides sufficient time for reaction while minimizing byproduct formation.[15]
Pressure 5 - 10 bar A back-pressure regulator is used not to influence kinetics but to suppress bubble formation and stabilize pump delivery.

| Concentration | 0.2 - 1.0 M | Balances throughput with solubility and heat management considerations. |

Q4: How do I scale up a successful lab-scale reaction? A: Scaling up in flow chemistry can be achieved in several ways:

  • Sizing-Up: Increasing the internal diameter and length of the reactor tubing. This requires careful consideration of heat and mass transfer dynamics to ensure performance remains consistent.[8]

  • Numbering-Up: Running multiple identical reactor setups in parallel. This is a straightforward way to increase throughput without re-optimizing the reaction.[8]

  • Increasing Flow Rate: Once optimized, simply running the system at higher flow rates for longer periods increases total output. This is the most common method for initial scale-up.

Key Experimental Protocols

Protocol 1: General Continuous Flow Nitration Setup

This protocol outlines the assembly and operation of a standard tubular flow reactor for the nitration of 4-Ethoxy-3-nitropyridine.

  • Reagent Preparation:

    • Solution A: Dissolve 4-Ethoxy-3-nitropyridine in concentrated sulfuric acid to the desired molarity (e.g., 0.5 M).

    • Solution B: Prepare the nitrating mixture (e.g., a solution of fuming nitric acid in concentrated sulfuric acid).

    • Safety Note: Always add acid to water/other acids slowly and with cooling. Wear appropriate PPE, including acid-resistant gloves, lab coat, and face shield.[16]

  • System Assembly:

    • Connect two separate HPLC pumps, one for Solution A and one for Solution B, to a T-mixer or static mixer using PFA or PTFE tubing.

    • Connect the mixer outlet to the inlet of the reactor coil (e.g., a 10 mL PFA coil).

    • Submerge the reactor coil in a temperature-controlled oil bath or heating block.

    • Connect the reactor outlet to a back-pressure regulator (BPR), typically set to 5-10 bar.

    • Connect the BPR outlet to a collection vessel containing a cooled, stirred quenching solution (e.g., 1 L of ice water). Ensure the outlet tube is submerged in the quench solution.

  • Operation:

    • Prime each pump with its respective solution to ensure all lines are filled and free of air bubbles.

    • Set the oil bath to the desired reaction temperature (e.g., 100 °C) and allow it to equilibrate.

    • Begin pumping both solutions at the calculated flow rates to achieve the desired residence time and stoichiometry.

    • Discard the initial output from the first 2-3 reactor volumes to ensure the system has reached a steady state.

    • Collect the quenched product mixture for subsequent work-up and analysis.

Diagram of a Typical Flow Nitration Setup

FlowSetup cluster_pumps Reagent Delivery PumpA Pump A (Substrate in H2SO4) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Nitrating Agent) PumpB->Mixer Reactor Reactor Coil (in Heated Bath) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Quench Quench Vessel (Stirred, Cooled) BPR->Quench

Caption: A schematic workflow for a continuous flow nitration experiment.

References

Technical Support Center: Recrystallization of 4-Ethoxy-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 4-Ethoxy-3-nitropyridine hydrochloride via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who handle pyridine derivatives and their salts. Recrystallization is a powerful technique for purification, but its success hinges on a nuanced understanding of the compound's properties and the thermodynamics of solubility. Pyridine compounds, and particularly their hydrochloride salts, can present unique challenges.[1][2] This guide moves beyond generic protocols to provide causal explanations and field-tested troubleshooting strategies, ensuring you can optimize your purification process with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the recrystallization of this compound, offering step-by-step solutions grounded in chemical principles.

Question 1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I resolve it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid.[3][4] This is a common issue, especially when the melting point of the solute is lower than the boiling point of the solvent or when the solution is supersaturated to a very high degree.[4] The free base of your compound, 4-Ethoxy-3-nitropyridine, has a melting point of 47-51°C, while the hydrochloride salt melts at a much higher 268-273°C.[5][6] Therefore, oiling out in this case is almost certainly due to issues with the solvent system or cooling rate, rather than the compound melting.

Causality & Troubleshooting Steps:

  • High Concentration/Rapid Cooling: The most frequent cause is that the solution is too concentrated, and cooling occurs too quickly, preventing molecules from orienting into an ordered crystal lattice.

    • Solution: Gently reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly reduce the concentration.[4] Allow the flask to cool very slowly. Insulate the flask by placing it on a cork ring or in a beaker of hot water and letting it cool to room temperature over several hours before moving it to an ice bath.[7]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound even when cold, or impurities present may be acting as a deterrent to crystallization.[3]

    • Solution: Try a mixed-solvent system. For example, if you are using ethanol (a good solvent), dissolve the compound in a minimal amount of boiling ethanol. Then, add a "poor" solvent in which the hydrochloride salt is less soluble (e.g., ethyl acetate or diethyl ether) dropwise at the boiling point until you observe a persistent slight turbidity. Add a drop or two of hot ethanol to redissolve the cloudiness, and then proceed with slow cooling.

Question 2: After cooling my solution, no crystals have formed, or the yield is extremely low. What went wrong?

Answer:

This is one of the most common problems in recrystallization and almost always points to the use of excessive solvent.[4] The goal is to create a saturated solution at high temperature, so that upon cooling, the solubility drops dramatically and forces the compound to crystallize.[7]

Causality & Troubleshooting Steps:

  • Excess Solvent: If too much solvent is used, the solution remains unsaturated even at low temperatures, and the product will not precipitate.[4]

    • Solution: Reduce the solvent volume. Gently heat the solution and evaporate the solvent under a gentle stream of nitrogen or by using a rotary evaporator until you observe crystal formation in the hot solution.[4] At this point, add a few drops of fresh hot solvent to redissolve these crystals and then attempt the slow cooling process again.

  • Lack of Nucleation Sites: Sometimes a supersaturated solution is reluctant to form crystals without an initiation point.[3]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.[3]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cold, supersaturated solution. This "seed" crystal provides a template for further crystal growth.[3]

    • Solution 3 (Forced Cooling): If room temperature cooling fails, try cooling the solution in an ice-water bath or, depending on the solvent's freezing point, a dry ice/acetone bath to further decrease solubility.[3]

Question 3: My compound dissolved, but there are insoluble particles remaining in the hot solution. What are they and what should I do?

Answer:

These are likely insoluble impurities (e.g., dust, inorganic salts, or polymeric byproducts from the synthesis). They must be removed while the solution is hot to prevent them from being incorporated into your final crystals.

Causality & Troubleshooting Steps:

  • Insoluble Impurities Present: Crude reaction mixtures often contain materials that are insoluble in the chosen recrystallization solvent.

    • Solution (Hot Filtration): This is a critical step. You must filter the hot, saturated solution to remove these impurities.[7] To prevent premature crystallization in the filter funnel, use a pre-heated funnel (stemless or short-stemmed is best) and filter the solution quickly into a pre-warmed receiving flask. It is also wise to add a small excess of solvent (~5-10%) before filtration to account for evaporation and prevent crystallization in the funnel; this excess can be evaporated after filtration is complete.[3]

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (If Needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add crude solid to flask B Add minimum amount of boiling solvent A->B  Heat to boiling C Insoluble impurities present? B->C D Perform hot filtration into a clean, warm flask C->D Yes E Allow solution to cool slowly to room temperature C->E No D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: General workflow for the recrystallization of a solid compound.

Frequently Asked Questions (FAQs)

Question 1: What is the best solvent system to start with for this compound?

Answer:

As a hydrochloride salt, the compound is polar and ionic. Therefore, polar protic solvents are the best starting point.[8]

  • Primary Recommendation: Ethanol or an Ethanol/Water mixture. Alcohols are generally good solvents for hydrochloride salts.[8] Water is an excellent solvent for many salts and can produce very pure crystals, but your compound may be too soluble in it, leading to poor recovery.[2] An ethanol/water mixture often provides the ideal balance of solubility at high temperatures and insolubility at low temperatures.

  • Other Options: Methanol or Isopropanol . Methanol is more polar than ethanol and may dissolve the compound too well, while isopropanol is less polar and may require larger volumes.

A systematic approach is always best, as outlined in the diagram below.

Solvent Selection Logic

G Start Start: Small-scale test (20-30 mg of compound) Test_Cold Add 0.5 mL of solvent at room temperature Start->Test_Cold Check_Cold Is it soluble? Test_Cold->Check_Cold Heat_Solvent Heat the mixture to boiling Check_Cold->Heat_Solvent No Good_Solvent_Too_Good Result: Too Soluble (Consider for mixed system) Check_Cold->Good_Solvent_Too_Good Yes Check_Hot Is it soluble now? Heat_Solvent->Check_Hot Add_More Add more solvent in portions (up to 3 mL) Check_Hot->Add_More No Cool_Solution Cool solution to room temp, then in an ice bath Check_Hot->Cool_Solution Yes Poor_Solvent Result: Poor Solvent (Discard) Check_Again Does it dissolve? Add_More->Check_Again Insoluble Result: Insoluble (Discard) Check_Again->Insoluble No Check_Again->Cool_Solution Yes Check_Crystals Do abundant crystals form? Cool_Solution->Check_Crystals Ideal_Solvent Result: Ideal Solvent! (Proceed with bulk recrystallization) Check_Crystals->Ideal_Solvent Yes Not_Ideal Result: Not Ideal (Poor recovery, try another solvent or a mixed system) Check_Crystals->Not_Ideal No

Caption: A decision workflow for selecting a suitable recrystallization solvent.

Question 2: Why is slow cooling so important?

Answer:

Crystal formation is a thermodynamically controlled process of self-assembly. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding impurity molecules that do not fit correctly. This equilibrium process results in the formation of larger, purer crystals.[8] Conversely, rapid cooling (crash crystallization) causes the compound to precipitate quickly, trapping impurities within the rapidly forming solid.[8]

Question 3: How does the purity of my crude material affect the recrystallization?

Answer:

The purity of the starting material is critical. Recrystallization is most effective for removing small amounts of impurities (typically <10%). If the material is significantly impure, you may encounter several problems:

  • Oiling Out: High levels of impurities can disrupt crystal lattice formation.[4]

  • Poor Recovery: Impurities can sometimes increase the solubility of your desired compound (a phenomenon known as eutectic formation), keeping more of it in solution.

  • Persistent Color: If the impurities are highly colored, they may co-precipitate with your product.

If your crude material is very impure, it is often better to first perform a different purification technique, such as column chromatography or an acid/base extraction, to remove the bulk of the impurities before proceeding with a final recrystallization step.[4][9]

Solvent Property Ideal Characteristic for Recrystallization Rationale
Solubility of Compound High solubility at boiling point, low solubility at room/cold temperature.[7]Maximizes the amount of compound that will crystallize out upon cooling, leading to a high recovery yield.
Boiling Point Should be lower than the melting point of the solute.[4]Prevents the compound from melting in the hot solvent, which leads to "oiling out" instead of crystallization.
Reactivity Must be chemically inert towards the compound.The solvent should not react with the compound being purified.
Volatility Sufficiently volatile to be easily removed from the final crystals.[3]Facilitates easy and complete drying of the purified product.

References

Validation & Comparative

A Comparative Guide to Alternatives for 4-Ethoxy-3-nitropyridine Hydrochloride in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Activated Pyridines in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the 3-nitropyridine scaffold is a cornerstone building block. Its inherent electronic properties—an electron-deficient ring system further activated by a potent nitro group—render it an exceptional substrate for nucleophilic aromatic substitution (SNAr). Among these critical reagents, 4-Ethoxy-3-nitropyridine hydrochloride has traditionally served as a reliable synthon.[1] It provides a stable, crystalline solid that can be readily deployed to introduce the 3-nitropyridinyl moiety into a target molecule, a common feature in various biologically active compounds.[1] The primary utility of this reagent lies in the displacement of its C4-ethoxy group by a wide range of nucleophiles, most commonly primary or secondary amines, to form critical C-N bonds.

This guide moves beyond a singular focus on this established reagent to provide a comprehensive comparison of its most relevant alternatives. We will delve into the mechanistic rationale behind their reactivity, present comparative experimental data, and offer field-proven protocols to empower researchers and drug development professionals in making informed strategic decisions for their synthetic campaigns.

The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 4-alkoxy and 4-halo-3-nitropyridines is governed by the SNAr mechanism. The process is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient C4 position of the pyridine ring. This position is significantly activated by the strong electron-withdrawing effect of the nitro group at C3 and the inherent electron-deficient nature of the pyridine nitrogen. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then rearomatizes by expelling the leaving group (e.g., ethoxide or halide), yielding the final substituted product.

SNAr_Mechanism Reactants 4-Substituted-3-nitropyridine + Nucleophile (Nu-H) TransitionState Meisenheimer Complex (Intermediate) Reactants->TransitionState Nucleophilic Attack Product 4-Substituted Product + Leaving Group (X-H) TransitionState->Product Leaving Group Expulsion Base Base Base->Reactants Deprotonates Nu-H (optional) G cluster_0 Experimental Workflow Setup 1. Charge flask with 4-chloro-3-nitropyridine, benzylamine, K2CO3, and DMF. Reaction 2. Heat to 60-70 °C. 3. Monitor by TLC/LC-MS until SM consumed (2-4h). Setup->Reaction Workup 4. Cool to RT. 5. Quench with water, inducing precipitation. Reaction->Workup Purification 6. Filter the solid product. 7. Wash with water and minimal cold ethanol. Workup->Purification Analysis 8. Dry under vacuum. 9. Characterize by ¹H NMR, ¹³C NMR, MS. Purification->Analysis

References

Efficacy of 4-Ethoxy-3-nitropyridine Derived Agrochemicals: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel and effective insecticides.[1] Among the myriad of pyridine-based compounds, those derived from 4-Ethoxy-3-nitropyridine represent a promising frontier in the quest for potent and selective pest control agents. This guide provides an in-depth technical comparison of agrochemicals derived from this versatile intermediate, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

At the heart of this exploration lies the strategic incorporation of the nitropyridine moiety, a functional group known to impart significant biological activity.[1] This guide will delve into the efficacy of a representative nitropyridine-derived insecticide, comparing its performance against established classes of agrochemicals such as neonicotinoids and pyrethroids. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity.

Comparative Efficacy Analysis

The development of novel insecticides is often driven by the need to overcome resistance to existing chemistries and to provide more targeted pest control with reduced environmental impact. Agrochemicals derived from nitropyridines have shown considerable promise, particularly against lepidopteran pests.

One notable example from a study on nitropyridyl-based dichloropropene ethers is the compound 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether .[2] This molecule has demonstrated potent insecticidal activities against several major agricultural pests.[2]

To provide a clear performance benchmark, the efficacy of this nitropyridine derivative is compared with that of widely used insecticides from the neonicotinoid and pyrethroid classes. The following table summarizes the median lethal concentration (LC50) values against key lepidopteran pests.

Insecticide ClassActive Ingredient ExampleTarget PestLC50 (mg/L)Source
Nitropyridine Derivative 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl etherMythimna separata4.0[2]
Plutella xylostella12.0[2]
Prodenia litura8.0[2]
Neonicotinoid ImidaclopridAphis gossypiiNot directly comparable[3][4]
Pyrethroid Lambda-cyhalothrinSucking insect pestsNot directly comparable[3]

It is important to note that direct LC50 comparisons across different studies and target pests should be interpreted with caution due to variations in experimental conditions. However, the data indicates the high potency of the nitropyridine derivative against key lepidopteran pests.

Further field trials have demonstrated the effectiveness of various insecticide classes against a broader spectrum of sucking pests. For instance, a study comparing neonicotinoids and traditional insecticides on cotton showed that neonicotinoids like nitenpyram, thiacloprid, and imidacloprid were effective against sucking pests while being safer for natural enemies compared to conventional insecticides.[3][5] Another field evaluation highlighted the high efficacy of Flonicamid 50 WG, a pyridinecarboxamide insecticide, in managing a range of sucking pests on Bt-cotton.[6]

Mechanism of Action: Targeting the Insect Nervous System

The insect nervous system is the primary target for a majority of modern insecticides. Nitropyridine-derived insecticides, particularly those with structural similarities to neonicotinoids, are believed to act on the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[4][7][8]

The binding of these insecticides to nAChRs leads to a disruption of normal nerve impulse transmission. This interaction can be agonistic, causing continuous stimulation of the nerve cells, or antagonistic, blocking the receptor and preventing acetylcholine from binding. Both scenarios result in paralysis and eventual death of the insect. The selective toxicity of these compounds towards insects over vertebrates is attributed to differences in the structure and subunit composition of their respective nAChRs.[4][8]

Below is a diagram illustrating the proposed mechanism of action of nitropyridine-derived insecticides on the insect nicotinic acetylcholine receptor.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine Vesicle Vesicle ACh_released Acetylcholine Vesicle->ACh_released Action Potential (Normal) nAChR Nicotinic Acetylcholine Receptor ACh_released->nAChR Binds Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates nAChR->Ion_Channel Persistent Activation Depolarization Depolarization & Nerve Impulse Ion_Channel->Depolarization Na+/Ca2+ influx Paralysis_Death Paralysis & Death Depolarization->Paralysis_Death Leads to Nitropyridine_Insecticide Nitropyridine Insecticide Nitropyridine_Insecticide->nAChR Binds (Irreversible) Field_Efficacy_Trial_Workflow A Site Selection & Experimental Design (RBD) B Pre-treatment Pest Population Count A->B C Insecticide Application (Test, Standard, Control) B->C D Post-treatment Pest Population Counts (3, 7, 14 days) C->D E Data Analysis (% Reduction, ANOVA) D->E F Efficacy Comparison & Conclusion E->F

References

A Multi-Spectroscopic Approach to the Structural Confirmation of 4-Ethoxy-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Characterization

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesized compound, 4-Ethoxy-3-nitropyridine hydrochloride, serves as a valuable building block in medicinal chemistry.[1] Its utility is predicated on its precise chemical architecture. This guide provides an in-depth, multi-faceted spectroscopic workflow to definitively confirm its structure, moving beyond simple data reporting to explain the causal logic behind our experimental choices and interpretations.

The Integrated Spectroscopic Workflow

Relying on a single analytical technique for structural elucidation is fraught with ambiguity. Isomers can present similar data in one domain while being clearly distinguishable in another. Therefore, a synergistic approach is paramount. The workflow below illustrates how we integrate NMR, IR, and MS to build a comprehensive and irrefutable structural profile.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Primary Data Output cluster_confirmation Confirmation Logic Compound Synthesized 4-Ethoxy-3-nitropyridine HCl NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Parallel Analysis IR Infrared (IR) Spectroscopy Compound->IR Parallel Analysis MS Mass Spectrometry (ESI-MS) Compound->MS Parallel Analysis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation Connectivity & Carbon Skeleton IR_Data->Confirmation Functional Group Identity MS_Data->Confirmation Molecular Weight & Formula G M [M+H]⁺ m/z = 169.0608 F1 [M+H - C₂H₄]⁺ m/z = 141.0659 M->F1 - C₂H₄ F2 [M+H - NO₂]⁺ m/z = 123.0345 M->F2 - NO₂ F3 [M+H - NO₂ - C₂H₄]⁺ m/z = 95.0393 F2->F3 - C₂H₄ G cluster_data Convergent Data cluster_conclusion Conclusion NMR_Ev NMR Evidence: - 3 Aromatic Protons - Ethoxy group signals (q, t) - 7 unique carbons Conclusion Structure Confirmed: 4-Ethoxy-3-nitropyridine HCl NMR_Ev->Conclusion Proves Connectivity IR_Ev IR Evidence: - Strong N-O stretches (~1530, ~1340 cm⁻¹) - Strong C-O stretch (~1230 cm⁻¹) - Aromatic C-H/C=C IR_Ev->Conclusion Proves Functional Groups MS_Ev MS Evidence: - Correct [M+H]⁺ at m/z 169.0608 - Loss of NO₂ and C₂H₄ fragments MS_Ev->Conclusion Proves Molecular Formula

References

The Promising Biological Landscape of 4-Ethoxy-3-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile reactivity and presence in numerous FDA-approved drugs.[1] Within this vast chemical space, 4-ethoxy-3-nitropyridine has emerged as a particularly valuable starting material, offering a gateway to a diverse array of biologically active molecules. This guide provides an in-depth, comparative analysis of the biological activities of compounds synthesized from this versatile precursor, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By delving into the experimental data and synthetic methodologies, we aim to furnish researchers with the critical insights needed to navigate and exploit this promising area of drug discovery.

The Strategic Advantage of the 4-Ethoxy-3-nitropyridine Scaffold

The chemical architecture of 4-ethoxy-3-nitropyridine provides a unique set of handles for synthetic manipulation. The nitro group, a powerful electron-withdrawing entity, activates the pyridine ring for nucleophilic aromatic substitution, while its reduction to an amine opens up a plethora of cyclization and derivatization possibilities. The ethoxy group at the 4-position further influences the electronic properties of the ring and can be a key determinant in the biological activity of the resulting compounds. This inherent reactivity makes 4-ethoxy-3-nitropyridine an ideal launchpad for generating libraries of diverse heterocyclic compounds, most notably imidazo[4,5-c]pyridines, which are structural analogues of purines and are known to interact with a wide range of biological targets.[2][3]

Comparative Analysis of Biological Activities

The true measure of a chemical scaffold's utility lies in the biological performance of its derivatives. Here, we compare the anticancer and antimicrobial activities of various compounds synthesized from 4-ethoxy-3-nitropyridine, drawing upon available experimental data.

Anticancer Activity: A Tale of Two Isomers

The strategic transformation of 4-ethoxy-3-nitropyridine into its corresponding diaminopyridine precursor is a critical step towards the synthesis of potent anticancer agents. Subsequent cyclization reactions lead to the formation of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers, both of which have demonstrated significant antiproliferative effects.[4]

A key study in this area highlights the differential activity between these two isomeric series. While specific derivatives of both scaffolds have shown promise, imidazo[4,5-b]pyridines have, in some instances, exhibited superior mitotic inhibitory activity, causing an accumulation of cells in the mitosis phase of the cell cycle.[4] However, the biological activity is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, the introduction of various amino side chains on tetracyclic imidazo[4,5-b]pyridine derivatives has been shown to significantly enhance their antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range, surpassing the efficacy of the standard drug etoposide.[1][5]

Table 1: Comparative Anticancer Activity of Imidazopyridine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridineCompound 6a Non-small cell lung cancer0.2 - 0.9[1]
Imidazo[4,5-b]pyridineCompound 8 Non-small cell lung cancer0.2 - 0.9[1]
Imidazo[4,5-b]pyridineCompound 10 Non-small cell lung cancer0.2 - 0.9[1]
Imidazo[4,5-c]pyridinePARP Inhibitor 9 MDA-MB-468, SW-620, A5490.0086[2]
Imidazo[4,5-b]pyridineCDK9 Inhibitor I MCF-70.63 - 1.32[6]
Imidazo[4,5-b]pyridineCDK9 Inhibitor IX HCT1160.63 - 1.32[6]

Note: The synthesis of these specific compounds may not have started directly from 4-ethoxy-3-nitropyridine in all cited studies, but they represent the bioactive scaffolds accessible from this precursor.

The mechanism of action for many of these anticancer compounds involves the inhibition of key cellular enzymes such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerase (PARP), which are crucial for cancer cell proliferation and survival.[2][6] The structural similarity of the imidazopyridine core to purines allows these molecules to effectively compete with ATP for the binding sites of these kinases.[2]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The versatility of the 4-ethoxy-3-nitropyridine scaffold extends to the development of novel antimicrobial agents. Derivatives of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have demonstrated promising activity against a range of bacterial and fungal strains.[7][8]

A study detailing the synthesis and antimicrobial evaluation of a series of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives provides valuable comparative data. The results indicate that specific substitutions on the phenyl ring at the 2-position of the imidazopyridine core can significantly influence the antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Imidazopyridine Derivatives

CompoundE. coliP. aeruginosaS. aureusMRSAE. faecalisC. albicansC. parapsilosisReference
2g --48884[7]
2h --48884[7]
4a --48884[7]
4b --48884[7]

Note: The specific starting material for these compounds was 3,4-diaminopyridine or 2,3-diaminopyridine, which are directly derivable from the corresponding nitropyridines.

The data suggests that certain derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and also possess antifungal properties. The mechanism of action for these antimicrobial compounds is an area of ongoing investigation, with potential targets including essential bacterial enzymes or cell wall components.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a detailed, step-by-step methodology for the synthesis of the core imidazo[4,5-c]pyridine scaffold from 4-ethoxy-3-nitropyridine, followed by a general protocol for evaluating the in vitro anticancer activity of the synthesized compounds.

Synthesis of the Imidazo[4,5-c]pyridine Scaffold

This synthetic pathway involves a two-step process: the reduction of the nitro group to an amine, followed by cyclization to form the imidazole ring.

Step 1: Reduction of 4-Ethoxy-3-nitropyridine to 4-Ethoxy-pyridine-3-amine

  • Dissolution: Dissolve 4-ethoxy-3-nitropyridine in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric pressure.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-ethoxy-pyridine-3-amine. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the Imidazo[4,5-c]pyridine Ring

  • Reaction Setup: To the crude 4-ethoxy-pyridine-3-amine, add a suitable cyclizing agent such as an aldehyde or a carboxylic acid derivative. For the synthesis of 2-substituted imidazo[4,5-c]pyridines, the corresponding aldehyde is typically used.

  • Oxidative Cyclization: The reaction is often carried out in the presence of an oxidizing agent like sodium metabisulfite or in air. The choice of solvent can vary, with ethanol or dimethyl sulfoxide (DMSO) being common options.[4]

  • Heating: Heat the reaction mixture at an appropriate temperature for several hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and perform an appropriate work-up, which may involve extraction and washing. The crude product is then purified by column chromatography on silica gel to yield the desired imidazo[4,5-c]pyridine derivative.

Experimental Workflow: Synthesis of Imidazo[4,5-c]pyridines

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization start 4-Ethoxy-3-nitropyridine reagents1 H2, Pd/C Ethanol start->reagents1 intermediate 4-Ethoxy-pyridine-3-amine reagents1->intermediate reagents2 R-CHO Oxidizing Agent intermediate->reagents2 product 2-Substituted Imidazo[4,5-c]pyridine reagents2->product G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cancer Cells B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

Comparative study of catalysts for 4-Ethoxy-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for the Functionalization of 4-Ethoxy-3-nitropyridine

Introduction: The Strategic Importance of 4-Ethoxy-3-nitropyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in numerous FDA-approved drugs and advanced materials. 4-Ethoxy-3-nitropyridine is a highly valuable, functionalized building block, offering multiple reaction sites for diversification. The electron-withdrawing nature of the nitro group and the electron-donating ethoxy group create a unique electronic profile, influencing the reactivity of the pyridine core.

The strategic functionalization of this molecule typically proceeds via two primary pathways:

  • Catalytic Cross-Coupling: Introduction of carbon or heteroatom substituents onto the pyridine ring, most commonly by replacing a halide (e.g., at the 2- or 6-position).

  • Catalytic Reduction: Conversion of the nitro group to an amino group, unlocking a new vector for synthetic elaboration.

This guide provides a comparative analysis of the leading catalytic systems for these transformations. We will move beyond mere protocols to explore the mechanistic underpinnings and rationale that guide catalyst selection, offering researchers, scientists, and drug development professionals the insights needed to optimize their synthetic routes.

Part 1: Catalytic Cross-Coupling Reactions for C-N Bond Formation

Carbon-nitrogen (C-N) bond formation is a cornerstone of drug discovery, enabling the synthesis of arylamines and their derivatives.[1] The Buchwald-Hartwig amination and related reactions have become the gold standard for this transformation.[2][3] Here, we compare the performance of palladium, nickel, and copper-based catalysts for the coupling of an amine with a hypothetical halo-substituted 4-ethoxy-3-nitropyridine (represented as Ar-X).

Palladium-Based Catalysts: The Versatile Workhorse

Palladium catalysis is the most mature and widely applied technology for C-N cross-coupling due to its broad substrate scope and high functional group tolerance.[4] The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.

Mechanistic Rationale: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-coordinate Pd(0) species. The resulting Pd(II) complex then coordinates the amine. A base is crucial at this stage; it deprotonates the coordinated amine to form a palladium-amido intermediate. The final, and often rate-limiting, step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[1][2] The choice of ligand is critical, as it must stabilize the catalytic species and facilitate the difficult reductive elimination step.[5]

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// Nodes pd0 [label="LₙPd(0)"]; oa_complex [label="LₙPd(II)(Ar)(X)"]; amido_complex [label="LₙPd(II)(Ar)(NR¹R²)"]; product [label="Ar-NR¹R²", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition\n(+ Ar-X)"]; oa_complex -> amido_complex [label=" Amine Coordination\n & Deprotonation\n(+ HNR¹R², + Base)"]; amido_complex -> pd0 [label=" Reductive\n Elimination"]; amido_complex -> product [style=dashed, arrowhead=none];

// Invisible nodes for labels {rank=same; pd0; oa_complex;} {rank=same; amido_complex; product;} }

Figure 1: Simplified Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

Comparative Performance of Ligand Systems: The evolution of phosphine ligands has been central to the success of palladium-catalyzed amination.

Catalyst System (Precursor + Ligand)Key AdvantagesTypical SubstratesConditions
Pd₂(dba)₃ + P(t-Bu)₃ Simple, early-generation ligand.Aryl bromides, some aryl chlorides.Higher temperatures (80-110 °C).
Pd(OAc)₂ + BINAP Bidentate ligand, improves catalyst stability.[2]Aryl bromides and iodides.Good for primary amines.
Pd G3 Precatalyst + XPhos / SPhos Bulky, electron-rich biarylphosphine ligands.[1]Broad scope, including challenging aryl chlorides.Often milder conditions, lower catalyst loadings.

Experimental Protocol: General Procedure for Palladium-Catalyzed Amination

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst).

  • Reagents: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time (typically 4-24 hours) at 80-110 °C.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.

Nickel-Based Catalysts: The Earth-Abundant Challenger

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful alternative for cross-coupling reactions.[6] Ni-based systems can couple a wide range of substrates and often exhibit unique reactivity due to nickel's distinct electronic properties.[7][8]

Mechanistic Rationale: While nickel can operate through a Ni(0)/Ni(II) cycle analogous to palladium, its lower redox potential allows it to readily access alternative mechanistic pathways, such as Ni(I)/Ni(III) cycles.[6][7] These pathways are often initiated by single-electron transfer (SET) events and can be harnessed using photochemical or electrochemical methods to enable C-N coupling under exceptionally mild, often room-temperature, conditions.[9]

Comparative Performance of Nickel Systems:

Catalyst SystemKey AdvantagesTypical SubstratesConditions
NiCl₂(dme) + Ligand Inexpensive and common precursor.Aryl bromides and chlorides.Requires a reductant (e.g., Zn, Mn) to generate Ni(0) in situ.
Ni(COD)₂ + Ligand Pre-formed Ni(0) source, but air-sensitive.Broad scope, similar to palladium.Requires inert atmosphere handling.
NiBr₂ • glyme + dtbbpy (Photoredox) Room temperature reactions.[9]Electron-poor aryl bromides.Requires a photocatalyst (e.g., Ir or Ru complex) and a light source.

Experimental Protocol: General Procedure for Nickel-Catalyzed Amination

  • Setup: In a glovebox, add the nickel precatalyst (e.g., NiCl₂(dme), 5 mol%), a bidentate ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 6 mol%), and a reductant (e.g., powdered zinc, 3 equiv) to a vial.

  • Reagents: Add the aryl halide (1.0 equiv) and the amine (1.5 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., DMA or THF, 0.2 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat with vigorous stirring at 60-100 °C for 12-36 hours.

  • Workup & Purification: Follow a similar procedure to the palladium-catalyzed reaction, being mindful that nickel residues can sometimes be more challenging to remove.

Copper-Based Catalysts: The Classic Ullmann-Goldberg Reaction

The copper-catalyzed amination of aryl halides, known as the Ullmann condensation or Goldberg reaction, is the oldest of the C-N coupling methods.[10] While traditional protocols required harsh conditions (stoichiometric copper, >200 °C), modern advancements using soluble copper salts and ligands have made it a viable and highly economical option.[11]

Mechanistic Rationale: The mechanism of the Ullmann reaction is still debated but is distinct from the Pd/Ni cycles. It is often proposed to involve an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination.[11] Ligands, typically diamines or phenanthrolines, are essential in modern protocols to solubilize the copper salt and facilitate the catalytic turnover at lower temperatures.

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// Nodes start [label="Combine Ar-X, Amine,\nCu(I) Salt, Ligand, Base"]; reaction [label="Heat in Polar Aprotic Solvent\n(e.g., DMSO, NMP)\n80-150 °C"]; workup [label="Aqueous Workup\n(e.g., NH₄OH to remove Cu)"]; purification [label="Extraction & Chromatography"]; product [label="Isolate Ar-NR¹R²", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Figure 2: General experimental workflow for a modern Ullmann C-N coupling reaction.

Comparative Performance of Copper Systems:

Catalyst SystemKey AdvantagesTypical SubstratesConditions
Cu Powder Extremely inexpensive.Activated aryl iodides (with EWGs).Very high temperatures (>200 °C), stoichiometric Cu.
CuI + L-Proline Green, amino acid ligand.Aryl iodides and bromides.Moderate temperatures (90-120 °C) in DMSO.
CuI + Diamine Ligand Broader scope, lower temperatures.Aryl iodides, bromides, some chlorides.Temperatures of 80-130 °C in solvents like dioxane or toluene.

Part 2: Catalytic Hydrogenation of the Nitro Group

A frequent and vital transformation for 4-ethoxy-3-nitropyridine is the reduction of the nitro group to form 4-ethoxy-3-aminopyridine. This amine is a versatile handle for further derivatization (e.g., amide bond formation, diazotization). Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency and atom economy.

Catalyst Rationale: The reaction involves the transfer of hydrogen (H₂) to the substrate mediated by a solid-phase catalyst, typically a platinum group metal dispersed on a high-surface-area support like activated carbon.[12] The catalyst's role is to dissociate molecular hydrogen into reactive atomic hydrogen on its surface and to adsorb the nitro-aromatic compound, facilitating the stepwise reduction of the nitro group to the amine. Chemoselectivity is key; the catalyst must reduce the nitro group without over-reducing the pyridine ring.[13][14]

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// Nodes charge [label="Charge Substrate, Solvent,\n& Catalyst to Reactor"]; inert [label="Purge Reactor with N₂\nthen Pressurize with H₂"]; react [label="Stir Vigorously at\nSet Temperature & Pressure"]; filter [label="Depressurize & Purge with N₂.\nFilter Catalyst (e.g., Celite)"]; isolate [label="Concentrate Filtrate\nto Obtain Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges charge -> inert -> react -> filter -> isolate; }

Figure 3: Standard workflow for heterogeneous catalytic hydrogenation.

Comparative Performance of Heterogeneous Catalysts:

CatalystKey AdvantagesTypical ConditionsPotential Issues
10% Pd/C Most common, highly active, good selectivity.1-10 bar H₂, RT-60 °C, MeOH or EtOH solvent.Can be pyrophoric; may cause ring reduction under harsh conditions.
PtO₂ (Adams' catalyst) Very active, robust.1-5 bar H₂, RT, acidic solvent (e.g., AcOH).Can be less selective, potentially leading to ring saturation.
Raney® Nickel Inexpensive, effective.10-50 bar H₂, 50-100 °C.Requires higher pressures/temperatures; pyrophoric and contains residual aluminum.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of 4-ethoxy-3-nitropyridine (1.0 equiv) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 1-5 wt%) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi / ~3.5 bar).

  • Reaction: Stir or shake the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate in vacuo to yield the crude 4-ethoxy-3-aminopyridine, which can be used directly or purified further.

Conclusion and Future Outlook

The choice of catalyst for reactions involving 4-ethoxy-3-nitropyridine is dictated by the specific transformation desired, economic considerations, and available equipment.

  • For C-N cross-coupling , palladium systems with bulky biarylphosphine ligands remain the most reliable and versatile option, especially for challenging substrates.[1][15]

  • Nickel catalysts present a highly attractive, cost-effective alternative, with the potential for novel reactivity under photoredox or electrochemical conditions.[7][9]

  • Copper-catalyzed Ullmann reactions, especially with modern ligands, are the most economical choice and should be considered for process scale-up, though they may require more optimization.[10][11]

  • For the reduction of the nitro group , heterogeneous Pd/C is the industry standard, offering high chemoselectivity, efficiency, and ease of product isolation under mild conditions.[14]

Looking forward, the field continues to move towards more sustainable and efficient catalysis. This includes the development of catalysts based on non-precious metals like iron and cobalt, the use of ultra-low catalyst loadings (ppm levels), and the expansion of energy-efficient photoredox and electrochemical methodologies that operate at ambient temperatures.

References

A Researcher's Guide to Pyridine Synthesis: Benchmarking 4-Ethoxy-3-nitropyridine Hydrochloride Against Next-Generation Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The efficient synthesis and functionalization of this heterocycle are, therefore, of paramount importance to researchers in both academic and industrial settings. For years, 4-Ethoxy-3-nitropyridine hydrochloride has been a reliable and cost-effective building block for introducing the 3-nitropyridine moiety via nucleophilic aromatic substitution (SNAr).[3] However, the constant drive for milder conditions, faster reactions, and broader substrate scope has led to the development of novel reagents that challenge this incumbent.

This guide provides an in-depth, objective comparison between this compound and a representative novel reagent, illustrating the practical implications of reagent choice on experimental outcomes. We will explore the underlying chemical principles, present comparative experimental data, and offer guidance on selecting the optimal synthetic strategy.

The Established Workhorse: this compound

This compound is an activated pyridine system designed for SNAr reactions. The potent electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, strongly activates the C4 position for nucleophilic attack. The ethoxy group serves as a displaceable leaving group.

Mechanism of Action & Rationale

The reaction proceeds via a classical SNAr mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the ethoxide leaving group restores aromaticity and yields the substituted product. The choice of a hydrochloride salt is practical, often improving the reagent's shelf-life and handling characteristics.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Insights:

  • Advantages: Its primary advantages are its established history, predictable reactivity with common nucleophiles (e.g., primary/secondary amines), and relatively low cost, making it suitable for large-scale syntheses.

  • Limitations: The ethoxide leaving group is moderately basic, and its expulsion often requires elevated temperatures or strongly basic conditions to drive the reaction to completion. These conditions can be detrimental to complex substrates bearing sensitive functional groups, leading to side reactions or decomposition.

The Rise of Novel Reagents: The Sulfone Advantage

To overcome the limitations of traditional reagents, chemists have developed alternatives with superior leaving groups. Among the most effective are aryl sulfones. Reagents such as 4-chloro-3-nitropyridine sulfones offer a significant reactivity enhancement.

Causality of Enhanced Performance: The sulfone group (-SO₂R) is a powerful electron-withdrawing group, further activating the pyridine ring for nucleophilic attack. More importantly, the corresponding sulfinate anion is an excellent leaving group due to its low basicity and high stability through resonance. This dual-activation property dramatically accelerates the rate of SNAr reactions, often allowing them to proceed under much milder conditions.

Performance Benchmark: A Head-to-Head Comparison

To quantify the performance difference, we present data for a representative transformation: the synthesis of N-benzyl-3-nitro-4-pyridinamine. This reaction is a common step in the elaboration of pyridine cores for medicinal chemistry programs.

Experimental Protocols

Method A: Traditional Approach with this compound

  • Setup: A 50 mL round-bottom flask is charged with this compound (1.0 mmol, 204.6 mg), absolute ethanol (15 mL), and a magnetic stir bar.

  • Base Addition: Triethylamine (2.2 mmol, 0.31 mL) is added to neutralize the hydrochloride salt and to act as a base. The choice of an organic base like triethylamine is common to maintain a homogeneous solution.

  • Nucleophile Addition: Benzylamine (1.1 mmol, 0.12 mL) is added to the stirred suspension.

  • Reaction: The flask is equipped with a reflux condenser and the mixture is heated to 80 °C (reflux) under a nitrogen atmosphere for 16 hours. The elevated temperature is necessary to overcome the activation energy associated with expelling the ethoxide leaving group.

  • Workup & Purification: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (30 mL) and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, 20% ethyl acetate in hexanes).

Method B: Modern Approach with 4-Chloro-3-nitropyridine-2-sulfone (Illustrative Novel Reagent)

  • Setup: A 50 mL round-bottom flask is charged with the 4-chloro-3-nitropyridine-2-sulfone (1.0 mmol), acetonitrile (15 mL), and a magnetic stir bar. Acetonitrile is chosen as it is a polar aprotic solvent that effectively solubilizes the reagents and facilitates SNAr reactions.

  • Base Addition: Anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg) is added as a mild, heterogeneous base. Its use simplifies workup as it can be easily filtered off.

  • Nucleophile Addition: Benzylamine (1.1 mmol, 0.12 mL) is added to the stirred suspension.

  • Reaction: The mixture is stirred vigorously at room temperature (25 °C) under a nitrogen atmosphere for 1.5 hours. The high reactivity of the sulfone leaving group obviates the need for heating.

  • Workup & Purification: The inorganic base is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is then purified using the same chromatographic conditions as in Method A.

Experimental_Workflow cluster_A Method A: 4-Ethoxy-3-nitropyridine HCl cluster_B Method B: Novel Sulfone Reagent A1 Reagents in Ethanol + Et₃N A2 Heat to 80°C A1->A2 A3 Stir for 16 hours A2->A3 A4 Aqueous Workup A3->A4 A5 Purification A4->A5 A_Product Product A5->A_Product B1 Reagents in ACN + K₂CO₃ B2 Stir at 25°C B1->B2 B3 Stir for 1.5 hours B2->B3 B4 Filtration B3->B4 B5 Purification B4->B5 B_Product Product B5->B_Product

Caption: Comparative workflows highlight the milder conditions of the modern method.

Quantitative Data Summary
ParameterMethod A: 4-Ethoxy-3-nitropyridine HClMethod B: Novel Sulfone ReagentRationale for Difference
Reaction Temperature 80 °C25 °CThe sulfinate is a far superior leaving group to ethoxide, lowering the activation energy.
Reaction Time 16 hours1.5 hoursEnhanced electrophilicity of the pyridine ring and faster expulsion of the leaving group.
Isolated Yield ~72%~95%Milder conditions reduce the potential for side reactions and substrate decomposition.
Base Triethylamine (Strong, Organic)K₂CO₃ (Mild, Inorganic)The highly favorable reaction kinetics with the sulfone reagent do not require a strong base.
Workup Complexity Higher (Aqueous Extraction)Lower (Simple Filtration)Use of a heterogeneous inorganic base simplifies purification.

Strategic Recommendations for Reagent Selection

The choice of reagent is a critical decision that balances cost, efficiency, and compatibility.

  • Choose this compound when:

    • Cost is the primary driver: For large-scale industrial synthesis of simple, robust molecules, the economic advantage can be significant.

    • The nucleophile is highly reactive: Simple, unhindered amines may react sufficiently well under standard conditions.

    • A legacy process is being used: In situations where process validation and continuity are paramount, sticking with the established reagent may be necessary.

  • Choose a Novel Reagent (e.g., Sulfone-activated) when:

    • Substrate complexity is high: When working with molecules containing thermally labile or base-sensitive functional groups, the mild conditions are enabling.

    • Speed is critical: In drug discovery and library synthesis environments, reducing reaction times from overnight to a couple of hours dramatically accelerates research cycles.

    • Weak nucleophiles are employed: The higher reactivity of the sulfone-activated ring can successfully drive reactions with challenging nucleophiles that are unreactive with the traditional reagent.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethoxy-3-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Ethoxy-3-nitropyridine hydrochloride, a versatile yet hazardous compound. By synthesizing technical data with field-proven safety protocols, this document aims to be your trusted resource for handling this specific chemical waste stream, ensuring the protection of both personnel and the environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 94602-04-7) is a substituted pyridine derivative containing a nitro group, which imparts specific reactivity and toxicity concerns.

Key Hazards:

  • Irritant: It is classified as a skin, eye, and respiratory irritant.[1][2] Direct contact can cause redness and pain, and inhalation of dust can lead to respiratory tract irritation.

  • Toxicity: Like many pyridine derivatives and nitroaromatic compounds, it should be handled as a toxic substance.[3][4][5] Ingestion or significant absorption through the skin may be harmful.[6]

  • Environmental Hazard: Uncontrolled release into the environment can be detrimental to aquatic life and ecosystems.[7]

  • Reactivity: As a hydrochloride salt of a pyridine base, it is acidic. It is also incompatible with strong oxidizing agents and strong bases.[8][9] Nitro compounds, in general, can be reactive and may pose risks if mixed with incompatible materials.[10]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation (Category 2)Causes skin irritation upon contact.[1][2]Dermal
Eye Irritation (Category 2)Causes serious eye irritation.[1][2]Ocular
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1][2]Inhalation
Acute Toxicity (Oral, Dermal, Inhalation)Presumed harmful if swallowed, in contact with skin, or if inhaled based on related compounds.[6]Oral, Dermal, Inhalation

The Primary Directive: Professional Hazardous Waste Disposal

The most secure and compliant method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][7][11] This approach ensures that the waste is managed in accordance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Step-by-Step Protocol for Professional Disposal

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated spatulas, weighing papers, and other disposable labware in a dedicated hazardous waste container.[13]

  • Liquid Waste: If the compound is in solution, collect the waste in a separate, clearly labeled, and leak-proof hazardous waste container.

  • Do Not Mix: Crucially, do not mix this waste stream with other incompatible wastes, particularly strong bases, oxidizing agents, or other reactive chemicals.[6][8][9] Pyridine and its derivatives are classified by the EPA as hazardous waste (F005 listed waste for spent solvents), underscoring the need for proper segregation.[3][14][15]

Step 2: Container Selection and Labeling

  • Container Material: Use chemically compatible containers. High-density polyethylene (HDPE) or glass containers are generally suitable for pyridine-based compounds.[13][16] Ensure the container is in good condition with a secure, leak-proof lid.

  • Labeling: Immediately upon adding waste to the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity and concentration

    • The date of waste generation (accumulation start date)

    • The name of the principal investigator and laboratory location

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA should be in a well-ventilated area, away from general laboratory traffic, and segregated from incompatible materials.

  • Containers must remain closed except when adding waste.[17]

Step 4: Arranging for Pickup

  • Once the container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year for Satellite Accumulation Areas), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][18]

In-Laboratory Pretreatment: A Secondary, Expert-Guided Option

For institutions with the appropriate facilities and trained personnel, in-laboratory pretreatment can be a viable option to reduce the hazardous characteristics of the waste before final disposal. This process must be approached with extreme caution and a thorough understanding of the chemical reactions involved. The goal is to convert the this compound into less hazardous, more stable compounds.

Causality of the Pretreatment Protocol: The following two-stage protocol is designed based on established chemical principles for the degradation of nitroaromatic compounds and the neutralization of amine hydrochloride salts.

  • Reduction of the Nitro Group: The nitro group is a key contributor to the compound's reactivity and potential toxicity. Chemical reduction is a well-documented method to convert nitroarenes to the corresponding, and generally less hazardous, anilines.[19][20] We will utilize a common and relatively mild reducing agent for this purpose.

  • Neutralization of the Hydrochloride Salt: The compound is an acidic salt. Neutralization with a weak base will convert it to the free base, which is often a prerequisite for further treatment and can make the final waste stream less corrosive.[21]

Pre-requisites for In-Lab Pretreatment:
  • This procedure must be performed by a trained chemist.

  • All steps must be conducted within a certified chemical fume hood.

  • Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile), must be worn at all times.

Experimental Protocol: In-Lab Pretreatment

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Iron powder (Fe)

  • Dilute Hydrochloric Acid (HCl, ~1 M)

  • Water (H₂O)

  • Stir plate and stir bar

  • Appropriate beakers and flasks

  • pH paper

Step 1: Neutralization of the Hydrochloride Salt

  • Carefully dilute the waste containing this compound with water to a concentration of approximately 5-10%. If starting with the solid, dissolve it in water.

  • Slowly and with stirring, add a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate. The addition of a base will neutralize the hydrochloride salt.[21]

  • Monitor the pH of the solution using pH paper. Continue adding the base until the pH is neutral to slightly basic (pH 7-8). Be cautious as effervescence (release of CO₂) will occur.

  • This step converts the pyridinium hydrochloride to the free pyridine base.

Step 2: Reduction of the Nitro Group

  • To the neutralized solution from Step 1, add an excess of iron powder (approximately 3-5 molar equivalents relative to the 4-Ethoxy-3-nitropyridine).

  • Slowly add a small amount of dilute hydrochloric acid to the stirring mixture. This will activate the iron for the reduction. The reaction is the Béchamp reduction, a classic method for converting nitroarenes to anilines using iron and acid.[20]

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by the disappearance of the starting material (often yellowish) and the formation of iron oxides (a dark sludge). This may take several hours.

  • Upon completion, the primary organic product will be 4-Ethoxy-pyridin-3-amine.

Step 3: Final Waste Collection

  • Once the reaction is complete, carefully filter the mixture to remove the iron and iron oxide sludge.

  • Collect the filtrate (the aqueous solution containing the less hazardous amine derivative).

  • Collect the solid iron waste.

  • Both the filtrate and the solid waste must still be disposed of as hazardous waste through your institution's EHS office. However, the primary organic hazard has been significantly reduced. Label the containers clearly, indicating the contents (e.g., "Aqueous waste from reduction of 4-Ethoxy-3-nitropyridine" and "Iron waste from nitro reduction").

Diagram: Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: 4-Ethoxy-3-nitropyridine HCl Assess Assess Hazards: - Irritant - Toxic - Reactive Start->Assess Decision Disposal Method? Assess->Decision Professional Primary Method: Professional Disposal Service Decision->Professional Recommended Pretreatment Secondary Option: In-Lab Pretreatment Decision->Pretreatment Expert Use Only Segregate Segregate Waste (Solids/Liquids) Professional->Segregate Neutralize Step 1: Neutralize HCl Salt (e.g., with NaHCO₃) Pretreatment->Neutralize Label Label Container: 'Hazardous Waste' Segregate->Label Store Store in SAA Label->Store Label->Store Pickup Arrange EHS Pickup Store->Pickup Store->Pickup Reduce Step 2: Reduce Nitro Group (e.g., with Fe/HCl) Neutralize->Reduce Collect Collect Treated Waste (Aqueous & Solid) Reduce->Collect Collect->Label

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves. For large spills, respiratory protection may be necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2] For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Collect the absorbed material or swept solids into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials through the hazardous waste program.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Decontamination of Glassware and Equipment

Glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use or disposed of.

  • Initial Rinse: Rinse the glassware or equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.

  • Washing: Wash the rinsed items with hot, soapy water. A laboratory-grade detergent is recommended.[22]

  • Acid Rinse (Optional but Recommended): For thorough cleaning, a soak in a dilute acid bath (e.g., 1% hydrochloric acid) can be effective.[23]

  • Final Rinses: Rinse thoroughly with tap water, followed by several rinses with deionized water to remove any residual detergent or cleaning agents.[22]

  • Drying: Allow the glassware to air dry or place it in a drying oven.

By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within your laboratory, ensuring that the pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.

References

Mastering the Safe Handling of 4-Ethoxy-3-nitropyridine Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the integrity of your work is intrinsically linked to the safety of your laboratory environment. When working with versatile building blocks like 4-Ethoxy-3-nitropyridine hydrochloride (CAS No. 94602-04-7), a nuanced understanding of its properties is paramount to ensuring both personal safety and experimental success.[1][2][3][4][5] This guide moves beyond a simple checklist, providing a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE), empowering you to work with confidence and precision.

Understanding the Hazard Profile

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] The hydrochloride salt form suggests it is a crystalline solid at room temperature. The key to its safe handling lies in preventing contact with skin, eyes, and inhalation of its dust or aerosols.

Hazard ClassificationPotential Effects
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.
Specific target organ toxicityMay cause respiratory irritation.

The Core Principle: A Multi-Layered Barrier Approach

Effective protection against this compound is not about a single piece of equipment, but about creating a multi-layered barrier that mitigates risk at every stage of handling. This approach is a self-validating system; each component of your PPE ensemble is chosen to address a specific route of exposure, ensuring comprehensive protection.

Primary Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the foundational role of engineering controls. Whenever possible, this compound should be handled within a certified chemical fume hood.[7][8] This primary containment strategy is the most effective way to minimize inhalation exposure by capturing dust and aerosols at the source.

Selecting Your Personal Protective Equipment: A Rationale-Driven Approach

The selection of PPE should be a deliberate process, guided by a thorough risk assessment of the specific procedure being undertaken. The following recommendations are based on the known hazards of this compound and general best practices for handling pyridine derivatives and nitroaromatic compounds.[7][9]

Eye and Face Protection: Shielding Against the Unseen

Given the serious eye irritation potential of this compound, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be considered the minimum requirement for any work with this compound. They provide a seal around the eyes, offering protection from splashes and airborne particles that standard safety glasses do not.

  • Face Shield: When there is a heightened risk of splashing, such as during the transfer of larger quantities or when reacting the compound under vigorous conditions, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from direct contact.

Hand Protection: The Critical Interface

Your hands are the most likely part of your body to come into direct contact with this compound. The choice of glove material is therefore of paramount importance.

  • Nitrile Gloves: For incidental contact and work with small quantities, nitrile gloves are a suitable choice.[8][10] However, it is crucial to be aware of their limitations. Breakthrough times for pyridine and related compounds can be short with nitrile gloves.[10] Therefore, a double-gloving strategy is recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove in case of contamination.

  • Glove Thickness: A glove thickness of at least 5 mil is recommended for increased durability and resistance to tearing.[10]

  • Breakthrough Time: Always consult the glove manufacturer's chemical resistance data for specific breakthrough times. For pyridine, some sources indicate that nitrile gloves offer poor protection with breakthrough times of less than one minute.[10] If prolonged contact is anticipated, alternative glove materials should be considered.

  • Changing Gloves: Gloves should be changed immediately if contamination is suspected and always upon completion of a task. Never handle "clean" items such as doorknobs, pens, or keyboards with gloved hands.

Body Protection: The Unsung Guardian

A laboratory coat is essential for protecting your skin and personal clothing from contamination.

  • Material: A lab coat made of a flame-resistant material is preferable, especially if working with flammable solvents in conjunction with the this compound.

  • Fit: The lab coat should have long sleeves and a snap or button front that is fully fastened during use.

Respiratory Protection: A Considered Choice

In most laboratory settings where this compound is handled in a fume hood, respiratory protection is not typically required. However, there are specific scenarios where it becomes necessary.

  • When is a Respirator Needed? A respirator should be used if you are working outside of a fume hood, if there is a potential for significant aerosolization, or during a spill cleanup.

  • Choosing the Right Respirator: A NIOSH-approved N95 particulate respirator is the minimum recommendation for protection against airborne dust.[11][12] If there is a potential for vapors, a combination cartridge that protects against both particulates and organic vapors should be selected.[13] It is imperative that anyone required to wear a respirator is properly fit-tested and trained in its use and maintenance, in accordance with OSHA regulations.[14]

Procedural Guidance: Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to preventing cross-contamination.

Donning Procedure:
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled up over the sleeves of your lab coat.

Doffing Procedure:
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to contain any contamination. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove your face shield (if used) and goggles.

  • Lab Coat: Remove your lab coat, turning it inside out to contain any contamination on the exterior.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Visualizing Your PPE Strategy

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Experimental Procedure fume_hood Is the procedure conducted in a certified fume hood? start->fume_hood small_scale Small scale (<1g) or large scale (>1g)? fume_hood->small_scale Yes aerosol_risk Significant risk of aerosolization? fume_hood->aerosol_risk No splash_risk High risk of splashing? small_scale->splash_risk Large Scale ppe_standard Standard PPE: - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves small_scale->ppe_standard Small Scale splash_risk->ppe_standard No ppe_enhanced_face Enhanced PPE: - Standard PPE - Face Shield splash_risk->ppe_enhanced_face Yes aerosol_risk->ppe_standard No ppe_respirator Full PPE: - Enhanced PPE - NIOSH-approved Respirator (N95 or combination cartridge) aerosol_risk->ppe_respirator Yes end Proceed with Experiment ppe_standard->end ppe_enhanced_face->end ppe_respirator->end

Caption: Decision workflow for PPE selection.

Disposal Plan: A Responsible Conclusion to Your Work

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.

  • Waste Segregation: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Never dispose of this chemical down the drain.[7]

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[7][9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

By adopting this comprehensive and rationale-driven approach to personal protective equipment, you can confidently and safely unlock the full potential of this compound in your research and development endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.